5-(4-iso-Propylphenyl)-5-oxovaleric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSMQFJULLIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172197 | |
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18847-18-2 | |
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(4-iso-propylphenyl)-5-oxovaleric acid, a valuable ketoacid intermediate. The core of this synthesis is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride, facilitated by a Lewis acid catalyst. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and key analytical data for the characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.
Introduction
This compound is a significant organic compound, often utilized as a precursor in the synthesis of various more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and materials science. The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation, a classic and robust carbon-carbon bond-forming reaction.[1][2] This guide will focus on this principal synthetic route.
Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution reaction between cumene and glutaric anhydride.[1][2] The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
The reaction proceeds via the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the glutaric anhydride, leading to the formation of a highly electrophilic acylium ion.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich cumene ring acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the isopropyl group, the acylation occurs predominantly at the para position.
-
Protonolysis: The resulting intermediate is then subjected to an aqueous workup, which quenches the catalyst and protonates the carboxylate to yield the final product, this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 |
| This compound | C₁₄H₁₈O₃ | 234.29 |
Experimental Protocol
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.
Materials:
-
Cumene (Isopropylbenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath with stirring.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in the same solvent and add it dropwise to the cooled AlCl₃ suspension. Subsequently, add cumene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted glutaric acid. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer.
-
Acidification and Isolation: Separate the aqueous layer containing the sodium salt of the product. Cool this aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the product.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization Data
The following are the expected analytical data for the synthesized this compound.
| Analysis | Data |
| ¹H NMR | Predicted shifts (ppm, CDCl₃): ~11.0-12.0 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.0 (sept, 1H, CH(CH₃)₂), 2.9 (t, 2H, COCH₂), 2.5 (t, 2H, CH₂COOH), 2.0 (quint, 2H, CH₂CH₂CH₂), 1.25 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR | Predicted shifts (ppm, CDCl₃): ~200.0 (C=O, ketone), 178.0 (C=O, acid), 155.0 (Ar-C), 135.0 (Ar-C), 128.0 (Ar-CH), 126.0 (Ar-CH), 38.0 (COCH₂), 34.0 (CH(CH₃)₂), 33.0 (CH₂COOH), 24.0 (CH(CH₃)₂), 20.0 (CH₂CH₂CH₂) |
| IR (KBr) | Characteristic peaks (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1605, 1570 (C=C aromatic ring stretches) |
Conclusion
The Friedel-Crafts acylation of cumene with glutaric anhydride provides an efficient and direct route to this compound. The procedure is scalable and utilizes readily available starting materials. Careful control of the reaction conditions, particularly temperature, and a thorough workup and purification are essential for obtaining a high-purity product. The analytical data provided serves as a benchmark for the successful synthesis and characterization of this important chemical intermediate.
References
An In-depth Technical Guide on the Chemical Properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This technical guide provides a comprehensive overview of the known chemical properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates theoretical estimations and data from analogous compounds to provide a thorough understanding.
Chemical Identity and Physical Properties
This compound is a keto-carboxylic acid derivative. Its core structure consists of a valeric acid chain with a ketone group at the 5-position and a 4-isopropylphenyl substituent attached to the carbonyl carbon.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid | - |
| Synonyms | Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- | [1] |
| CAS Number | 18847-18-2 | [1] |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical principles |
| pKa (estimated) | ~4.5 - 5.0 | Theoretical estimation based on the pKa of similar aliphatic carboxylic acids. |
Spectroscopic Properties
2.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| Aromatic (ortho to C=O) | Doublet | 7.8 - 8.0 |
| Aromatic (meta to C=O) | Doublet | 7.2 - 7.4 |
| Isopropyl (CH) | Septet | 2.9 - 3.1 |
| Methylene (α to C=O) | Triplet | 2.9 - 3.1 |
| Methylene (β to C=O) | Quintet | 1.9 - 2.1 |
| Methylene (α to COOH) | Triplet | 2.3 - 2.5 |
| Isopropyl (CH₃) | Doublet | 1.2 - 1.3 |
| Carboxylic Acid (OH) | Singlet (broad) | 10.0 - 12.0 |
2.2. ¹³C NMR Spectroscopy (Expected Chemical Shifts)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O, Ketone) | 198 - 202 |
| Carbonyl (C=O, Carboxylic Acid) | 175 - 180 |
| Aromatic (quaternary, attached to C=O) | 135 - 140 |
| Aromatic (quaternary, attached to isopropyl) | 150 - 155 |
| Aromatic (CH) | 125 - 130 |
| Isopropyl (CH) | 30 - 35 |
| Methylene (α to C=O) | 35 - 40 |
| Methylene (β to C=O) | 20 - 25 |
| Methylene (α to COOH) | 30 - 35 |
| Isopropyl (CH₃) | 20 - 25 |
2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl groups and the hydroxyl group of the carboxylic acid.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ketone C=O | Stretch | 1680 - 1700 |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 |
| Aromatic C=C | Stretch | 1450 - 1600 |
2.4. Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Key fragmentation would likely involve cleavage adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangement if a gamma-hydrogen is available.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible and common method for its synthesis is the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride.
3.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the electrophilic substitution of the aromatic ring of isopropylbenzene with an acylium ion generated from glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis workflow for this compound.
3.2. General Experimental Protocol for Friedel-Crafts Acylation
-
Reaction Setup: A solution of isopropylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
-
Acylating Agent Addition: A solution of glutaric anhydride in the same solvent is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to proceed at a controlled temperature (typically between 0°C and room temperature) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The product is extracted into an organic solvent. The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
3.3. General Purification Protocol
Purification of the crude product can be achieved through recrystallization or column chromatography.
Caption: General recrystallization workflow for the purification of the product.
-
Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water mixture, toluene). The solution is then allowed to cool slowly to form crystals, which are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.
Biological Activity
Extensive literature searches did not yield any specific information on the biological activity or signaling pathway involvement of this compound. Research on structurally related aromatic keto acids suggests a wide range of potential biological activities, including anti-inflammatory and anticancer properties, but no direct evidence for this specific compound has been found. Therefore, a signaling pathway diagram as requested cannot be provided at this time due to the lack of available data. Further experimental investigation is required to elucidate any potential biological roles of this molecule.
Conclusion
This compound is a compound for which detailed experimental data is largely unavailable in the public domain. This guide has provided a summary of its known identifiers, predicted its key physicochemical and spectroscopic properties based on its structure, and outlined a plausible synthetic and purification strategy. The absence of any reported biological activity highlights a significant gap in the current knowledge of this compound and suggests an area for future research. The information presented herein serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.
References
An In-depth Technical Guide to 5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS: 18847-18-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a keto acid of interest in chemical synthesis and potential pharmaceutical research. This document details its physicochemical properties, a plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and its structural characterization.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 18847-18-2 | N/A |
| Molecular Formula | C₁₄H₁₈O₃ | N/A |
| Molecular Weight | 234.29 g/mol | N/A |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid | N/A |
| Synonyms | Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- | N/A |
Physicochemical Properties
| Property | Predicted/Reported Value | Remarks |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Boiling Point | Not reported | High boiling point expected due to molecular weight and functional groups. |
| Solubility | Not reported | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. |
| Appearance | White to off-white solid | Based on typical appearance of similar organic acids. |
Synthesis
The most logical and widely applicable synthetic route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl keto acids.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cumene (Isopropylbenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension. After the addition is complete, add cumene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction: After the addition of cumene, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are outlined below.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons (two doublets), and the aliphatic chain protons (multiplets for the three methylene groups). A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (including the ipso-carbon attached to the isopropyl group), the methine and methyl carbons of the isopropyl group, and the three methylene carbons of the valeric acid chain. |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch of the ketone, C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns. |
Potential Biological Significance and Applications
While no specific biological activities or signaling pathways have been definitively reported for this compound in the public domain, its structural motifs suggest potential areas for investigation. Aryl keto acids are a class of compounds with diverse biological activities. The presence of the 4-isopropylphenyl group, a common feature in some non-steroidal anti-inflammatory drugs (NSAIDs), suggests that this compound could be explored for anti-inflammatory properties.
Further research could involve screening this compound in various biological assays to elucidate its potential therapeutic applications. A logical starting point would be to investigate its effects on inflammatory pathways.
Logical Relationship for Preliminary Biological Investigation
Caption: Logical workflow for investigating the potential biological activity.
Conclusion
This compound is a readily synthesizable compound via the well-established Friedel-Crafts acylation. While detailed experimental and biological data are currently limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and potential avenues for future research. The structural similarity to known bioactive molecules suggests that this compound may hold promise as a lead for the development of new therapeutic agents, particularly in the area of inflammation. Further investigation is warranted to fully elucidate its chemical and biological profile.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-(4-iso-propylphenyl)-5-oxovaleric acid. While specific experimental data for this compound is not publicly available, this document outlines the expected spectroscopic characteristics and detailed experimental protocols necessary for its analysis. The information presented is foundational for researchers in organic synthesis, analytical chemistry, and drug development who may be working with this or structurally related molecules.
Predicted Spectroscopic Data
The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on the known chemical structure, the following data is predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.90 | Doublet | 2H | Aromatic (ortho to C=O) |
| 7.30 | Doublet | 2H | Aromatic (meta to C=O) |
| 3.05 | Triplet | 2H | -CH₂-C=O |
| 2.95 | Septet | 1H | -CH(CH₃)₂ |
| 2.50 | Triplet | 2H | -CH₂-COOH |
| 2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| 1.25 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~200.0 | C=O | Ketone |
| ~178.0 | C=O | Carboxylic Acid |
| ~155.0 | C | Aromatic (ipso to isopropyl) |
| ~135.0 | C | Aromatic (ipso to C=O) |
| ~128.0 | CH | Aromatic |
| ~126.5 | CH | Aromatic |
| ~35.0 | CH | -CH(CH₃)₂ |
| ~34.0 | CH₂ | -CH₂-C=O |
| ~33.5 | CH₂ | -CH₂-COOH |
| ~24.0 | CH₃ | -CH(CH₃)₂ |
| ~20.0 | CH₂ | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 3080-3010 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1685 | Strong | C=O stretch (Aromatic Ketone) |
| 1605, 1570 | Medium | C=C stretch (Aromatic) |
| 1410-1395 | Medium | O-H bend (Carboxylic Acid) |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 219 | [M - CH₃]⁺ |
| 191 | [M - C₃H₇]⁺ |
| 147 | [C₆H₄(C₃H₇)CO]⁺ |
| 119 | [C₆H₄(C₃H₇)]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer with a diamond ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If the compound's volatility is low, derivatization (e.g., silylation of the carboxylic acid) may be necessary.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Visualizations
Molecular Structure and Logic
Caption: Workflow for the structure elucidation of the target molecule.
Predicted ¹H NMR Spectrum Assignment
Caption: Predicted ¹H NMR assignments for the molecule's protons.
This guide serves as a foundational resource for the analytical characterization of this compound. The predicted data and detailed protocols provide a robust framework for researchers to confirm its structure and purity, which are critical aspects in the fields of chemical synthesis and pharmaceutical development.
An In-depth Technical Guide to 5-(4-isopropylphenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
5-(4-isopropylphenyl)-5-oxopentanoic acid, a derivative of valeric acid, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted aromatic ring and a keto-acid moiety, suggests potential for various biological activities. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds, offering a valuable resource for researchers investigating this and similar molecules.
The correct IUPAC name for the compound is 5-(4-isopropylphenyl)-5-oxopentanoic acid . It is also known by other names such as 4-(isopropylbenzoyl)butyric acid.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid |
| CAS Number | 18847-18-2 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
| Physical State | Solid (predicted) |
Proposed Synthesis Protocol
A common and effective method for the synthesis of 5-aryl-5-oxopentanoic acids is through the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. The following is a proposed experimental protocol for the synthesis of 5-(4-isopropylphenyl)-5-oxopentanoic acid.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: Cumene (isopropylbenzene), glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add glutaric anhydride (1.0 equivalent) portion-wise.
-
After stirring for 15 minutes, add cumene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 5-(4-isopropylphenyl)-5-oxopentanoic acid.
-
Caption: Proposed synthesis workflow for 5-(4-isopropylphenyl)-5-oxopentanoic acid.
Potential Biological Activities
Table 2: Antibacterial Activity of Structurally Related Pentanoic Acid Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus (MRSA) | 2 | [1] |
| (S,Z)-4-methyl-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus (MRSA) | 2 | [1] |
| (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | S. aureus (MRSA) | 2 | [1] |
MIC: Minimum Inhibitory Concentration. The data presented is for structurally related compounds to infer potential areas of biological activity for 5-(4-isopropylphenyl)-5-oxopentanoic acid.
Potential Role in Cellular Signaling
Keto acids are known to play significant roles in cellular metabolism and signaling. For example, branched-chain keto acids can modulate key metabolic signaling pathways, including insulin signaling and the mTORC1 pathway.[2] They are intermediates in the catabolism of branched-chain amino acids and their dysregulation has been implicated in metabolic diseases.[2]
Given that 5-(4-isopropylphenyl)-5-oxopentanoic acid is a keto acid, it is plausible that it could interact with metabolic pathways. Further research would be needed to determine if it acts as a substrate for enzymes in pathways such as the Krebs cycle or if it modulates signaling cascades.
Caption: Potential modulation of metabolic signaling pathways by keto acids.
Conclusion and Future Directions
5-(4-isopropylphenyl)-5-oxopentanoic acid is a compound with potential for biological activity based on its chemical structure. While there is a lack of specific data in the current literature, this guide provides a foundation for future research. The proposed synthesis protocol offers a clear path to obtaining the compound for further studies. Investigating its potential antibacterial, anticancer, and metabolic modulatory effects would be valuable next steps. Researchers are encouraged to use the information presented here as a starting point for their investigations into this and related molecules.
References
Technical Guidance: Physicochemical Properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Immediate Release
This document provides a detailed overview of the molecular weight determination for the compound 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a molecule of interest in various research and development applications. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: Benzenepentanoic acid, 4-(1-methylethyl)-delta-oxo-[1], 5-(4-isopropylphenyl)-5-oxopentanoic acid[2]
Molecular Weight and Formula
The molecular weight of a compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.
The molecular formula for this compound is C14H18O3.[1][3][4][5] The molecular weight is calculated by summing the atomic weights of its constituent atoms.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 234.295 |
Based on these calculations, the theoretical molecular weight is 234.29 g/mol .[1][2][3][4]
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is a cornerstone of chemical characterization. Mass spectrometry is the most common and accurate method for determining the molecular weight of a compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to facilitate ionization.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to nebulize into a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase molecular ions. For this compound, the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- would be expected.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight.
Visualization of Workflow
The logical workflow for the determination of the molecular weight of this compound is depicted below. This process integrates both theoretical and experimental approaches for comprehensive characterization.
References
Spectroscopic and Structural Elucidation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural verification and characterization of this and related molecules in a research and drug development context.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |
| ~7.30 | Doublet | 2H | Aromatic H (meta to C=O) |
| ~3.05 | Triplet | 2H | -CH₂-C=O |
| ~2.95 | Septet | 1H | -CH(CH₃)₂ |
| ~2.50 | Triplet | 2H | -CH₂-COOH |
| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~1.25 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (Carbon NMR) Data
Predicted chemical shifts (δ) are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~200.0 | C=O | Aromatic Ketone |
| ~178.0 | C=O | Carboxylic Acid |
| ~155.0 | C | Aromatic C-iPr |
| ~135.0 | C | Aromatic C-C=O |
| ~128.0 | CH | Aromatic CH |
| ~126.0 | CH | Aromatic CH |
| ~35.0 | CH₂ | -CH₂-C=O |
| ~34.0 | CH | -CH(CH₃)₂ |
| ~33.0 | CH₂ | -CH₂-COOH |
| ~24.0 | CH₃ | -CH(CH₃)₂ |
| ~20.0 | CH₂ | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1680 | Strong | C=O stretch (Aromatic Ketone) |
| ~1600, ~1460 | Medium | C=C stretch (Aromatic Ring) |
| ~1410 | Medium | O-H bend (Carboxylic Acid) |
| ~1290 | Medium | C-O stretch (Carboxylic Acid) |
| ~830 | Strong | C-H bend (p-disubstituted benzene) |
Mass Spectrometry (MS)
Predicted for Electron Ionization (EI) Mass Spectrometry.
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 219 | Low | [M - CH₃]⁺ |
| 147 | High | [CH₃CH(C₆H₄)CO]⁺ (4-iso-Propylbenzoyl cation) |
| 119 | Moderate | [CH₃CH(C₆H₄)]⁺ |
| 115 | Moderate | [C₉H₇]⁺ |
| 101 | Moderate | [O=C-(CH₂)₃-COOH]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| 43 | High | [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Preparation (for GC-MS or direct infusion):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For GC-MS, the sample may need to be derivatized (e.g., silylation of the carboxylic acid) to improve volatility.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) and temperature program should be used to separate the analyte from the solvent and any impurities.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed fragmentation pathway in mass spectrometry.
An In-depth Technical Guide to the Solubility Characteristics of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated solubility characteristics of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to a lack of publicly available, specific experimental data for this compound, this document presents an illustrative solubility profile based on its chemical structure and general principles of organic chemistry. It also furnishes detailed experimental protocols for determining its solubility in various solvents, which are critical for applications in research, drug development, and formulation.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical compound, solubility significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby affecting its bioavailability and therapeutic efficacy. This compound possesses both a nonpolar aromatic ring with an isopropyl group and a polar carboxylic acid functional group, suggesting a nuanced solubility profile that will be highly dependent on the solvent's polarity and pH.
Illustrative Solubility Data
The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The presence of a polar carboxylic acid group allows for some interaction with water, but the large nonpolar phenyl and isopropyl groups limit aqueous solubility. |
| 5% Sodium Hydroxide (aq) | Basic | Soluble | The carboxylic acid group will be deprotonated to form a soluble sodium salt. |
| 5% Sodium Bicarbonate (aq) | Weakly Basic | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming a soluble salt. |
| 5% Hydrochloric Acid (aq) | Acidic | Insoluble | The acidic conditions will keep the carboxylic acid protonated, and the compound is expected to be insoluble in aqueous acid due to its nonpolar character. |
| Ethanol | Polar Protic | Soluble | The alkyl chain of ethanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar functionalities. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The nonpolar nature of DCM will effectively solvate the aromatic and alkyl portions of the molecule. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high nonpolarity of hexane will not favorably interact with the polar carboxylic acid group, leading to poor solubility. |
| Diethyl Ether | Slightly Polar | Moderately Soluble | Diethyl ether has both nonpolar (ethyl groups) and a slightly polar (ether linkage) character, allowing for some level of solvation. |
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the experimental determination of the solubility of this compound.
Qualitative Solubility Testing
This set of experiments aims to quickly classify the compound's solubility in different types of solvents.[1][2][3]
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO3 (aq), 5% HCl (aq), Ethanol, Hexane.
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[2]
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent.
-
If a significant portion of the solid remains, the compound is "insoluble".
-
If some solid has dissolved but a noticeable amount remains, it is "partially soluble".[2]
-
Record the observations for each solvent.
Semi-Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Scintillation vials or screw-cap tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Selected solvents
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The amount should be more than what is expected to dissolve.
-
Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours). This allows the solution to reach saturation.
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Calculate the solubility of this compound in the test solvent (e.g., in mg/mL or mol/L).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the interaction of this compound with known signaling pathways. Further research would be required to elucidate any potential biological activity.
Conclusion
This technical guide provides a foundational understanding of the expected solubility of this compound and detailed protocols for its experimental determination. The dual hydrophobic and hydrophilic nature of the molecule suggests that its solubility will be highly dependent on the solvent system. The provided experimental workflows offer a robust approach for researchers and drug development professionals to accurately characterize this compound for their specific applications. It is imperative to conduct these experiments to obtain precise quantitative data to support any further research or development activities.
References
An In-depth Technical Guide to 5-(4-iso-Propylphenyl)-5-oxovaleric acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The structural motif of a substituted phenyl ring linked to a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The title compound, 5-(4-iso-Propylphenyl)-5-oxovaleric acid, possesses such a scaffold, suggesting its potential for biological activity. This guide aims to provide researchers with a foundational understanding of this compound, from its synthesis to potential screening paradigms.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and formulation in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid[1] |
| CAS Number | 18847-18-2 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Cream colored solid[1] |
| Purity | Typically ≥97% (commercial sources)[1] |
| InChI Key | ZDLSMQFJULLIEF-UHFFFAOYSA-N[1] |
Synthesis
The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for Friedel-Crafts acylation with anhydrides.
Materials:
-
Cumene (Isopropylbenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. Following this, add cumene (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Table 2: Hypothetical Reaction Parameters and Yields
| Parameter | Value |
| Reactant Ratio (Cumene:Anhydride:AlCl₃) | 1.1 : 1.0 : 1.2 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% (estimated) |
Proposed Biological Evaluation
Given the structural similarities to known anti-inflammatory and anti-cancer agents, a tiered screening approach is proposed to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay
A primary assessment of the compound's potential as an anti-cancer agent can be performed using a standard in vitro cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Table 3: Hypothetical IC₅₀ Values from Cytotoxicity Screening
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 100 |
| HeLa | Cervical Cancer | 75.2 |
| MCF-7 | Breast Cancer | 55.8 |
Note: The IC₅₀ values presented are for illustrative purposes and are not based on experimental data for this compound.
Anti-inflammatory Activity Screening
The potential anti-inflammatory properties can be investigated by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or by quantifying the reduction of inflammatory cytokine production in stimulated immune cells.
Conclusion
This compound represents a molecule with potential for further investigation in drug discovery. This guide provides a solid foundation for its synthesis and initial biological screening. Further research is warranted to fully elucidate its historical context, optimize its synthesis, and explore its pharmacological profile in greater detail. The experimental protocols and data presented herein, while based on sound chemical principles and analogies to related compounds, should be considered as a starting point for more in-depth, empirical studies.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, biological significance, and experimental analysis of key aromatic keto acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways.
Physicochemical Properties of Aromatic Keto Acids
The following tables summarize the key physicochemical properties of several prominent aromatic keto acids, facilitating a clear comparison of their quantitative data.
Table 1: Physicochemical Properties of Phenylpyruvic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 2-Oxo-3-phenylpropanoic acid | [1] |
| CAS Number | 156-06-9 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Melting Point | 150-154 °C (decomposes) | [1][4][5] |
| Appearance | White to yellow crystalline solid | [2][5] |
| Solubility | Soluble in DMSO (255 mg/mL) and a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL).[6] Soluble in water and ethanol.[2] | [2][6] |
Table 2: Physicochemical Properties of 4-Hydroxyphenylpyruvic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | [7] |
| CAS Number | 156-39-8 | [7][8] |
| Molecular Formula | C₉H₈O₄ | [6][7] |
| Molecular Weight | 180.16 g/mol | [7][8] |
| Melting Point | 219-220 °C (decomposes) | [8][9] |
| Appearance | Solid | [8] |
| Solubility | Soluble in ethanol (50 mg/mL), water, and ether.[8][9] | [8][9] |
Table 3: Physicochemical Properties of Indole-3-pyruvic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [10][11] |
| CAS Number | 392-12-1 | [10][11][12] |
| Molecular Formula | C₁₁H₉NO₃ | [10][11][12] |
| Molecular Weight | 203.19 g/mol | [10][11][12] |
| Melting Point | 215 °C (decomposes) | [10][12] |
| Appearance | Light beige to light brown powder | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [10] |
| pKa | 2.61 ± 0.54 (predicted) | [10] |
| LogP | 1.364 | [10] |
Table 4: Physicochemical Properties of Benzoylformic Acid (Phenylglyoxylic Acid)
| Property | Value | Reference(s) |
| IUPAC Name | 2-Oxo-2-phenylacetic acid | [13] |
| CAS Number | 611-73-4 | [13] |
| Molecular Formula | C₈H₆O₃ | [13] |
| Molecular Weight | 150.13 g/mol | [13][14] |
| Melting Point | 62-65 °C | [13][15] |
| Boiling Point | 138 °C at 12 mmHg | |
| Appearance | White to light yellow adhering crystals | [13][15] |
| Solubility | Soluble in methanol (0.1 g/mL).[13] Very faint turbidity in water.[13][15] | [13][15] |
Table 5: Physicochemical Properties of Kynurenic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 4-Hydroxyquinoline-2-carboxylic acid | [16] |
| CAS Number | 492-27-3 | [16] |
| Molecular Formula | C₁₀H₇NO₃ | [16] |
| Molecular Weight | 189.168 g/mol | [16] |
| Melting Point | 282.5 °C | [16] |
| Appearance | Yellow solid/needles | [17] |
| Solubility | >28.4 µg/mL at pH 7.4 | [17] |
| pKa | ~2.4 | [18][19] |
| LogP | 1.3 | [20] |
Biological Significance and Signaling Pathways
Aromatic keto acids are pivotal intermediates in the metabolism of aromatic amino acids and are implicated in a range of physiological and pathological processes.
Phenylpyruvic acid is a key metabolite in phenylalanine metabolism. Its accumulation is a hallmark of the genetic disorder Phenylketonuria (PKU), which results from a deficiency in the enzyme phenylalanine hydroxylase.[1][5]
4-Hydroxyphenylpyruvic acid (4-HPPA) is an intermediate in the catabolism of tyrosine.[6] It is converted to homogentisate by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[21]
Indole-3-pyruvic acid (IPA) is a central intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid) from tryptophan.[10] It also exhibits biological activity in mammals, acting as an agonist for the Aryl Hydrocarbon Receptor (AHR) and possessing antioxidant and anti-inflammatory properties.[10][22]
Kynurenic acid (KYNA) is a metabolite of tryptophan and is known for its neuroactive properties.[16] It acts as an antagonist at excitatory amino acid receptors, such as the NMDA receptor, and is considered neuroprotective.[16][18]
Nrf2/HO-1 Signaling Pathway
Aromatic keto acids have been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers, such as certain aromatic keto acids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1).
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Indole-3-pyruvic acid is an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of aromatic keto acids.
Quantification of Aromatic Keto Acids by HPLC
This protocol describes the analysis of α-keto acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (65 mM)
-
HPLC-grade methanol and water
-
α-Keto acid standards
-
Sample (e.g., cell extract, deproteinized plasma)
-
Inertsil ODS-4V column (250 × 3.0 mm, 5.0 µm) or equivalent C18 column
Procedure:
-
Preparation of DMB Reagent Solution:
-
Prepare a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.
-
Add 1.6 mg of DMB·2HCl to 1.0 mL of the above solution.
-
-
Derivatization:
-
In a sealed tube, add 40 µL of the DMB solution to 40 µL of the α-keto acid standard or sample solution.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool on ice for 5 minutes.
-
Dilute the solution five-fold with 65 mM NaOH.
-
-
HPLC Analysis:
-
Column: Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm)
-
Mobile Phase A: Methanol/Water (30/70, v/v)
-
Mobile Phase B: Methanol
-
Gradient: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm
-
Injection Volume: 25 µL
-
-
Quantification:
-
Generate a calibration curve by derivatizing and analyzing a series of known concentrations of α-keto acid standards.
-
Quantify the α-keto acids in the sample by comparing their peak areas to the calibration curve.
-
Enzymatic Assay for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
This spectrophotometric assay measures the activity of HPPD by monitoring the formation of maleylacetoacetate from 4-hydroxyphenylpyruvate (HPP) in a coupled enzyme reaction with homogentisate 1,2-dioxygenase.
Materials:
-
Assay buffer: 100 mM HEPES, 2 mM β-mercaptoethanol, pH 7.0
-
HPP solution: 20 mM HPP in water
-
FeCl₂ solution: 10 mM (freshly prepared in cold water)
-
Coupling enzyme solution: Homogentisate 1,2-dioxygenase (HGD) in 50 mM HEPES, pH 7.0
-
Purified HPPD enzyme or cell/tissue lysate containing HPPD
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, HPP solution, FeCl₂ solution, and the coupling enzyme (HGD).
-
The final volume and concentrations should be optimized for the specific enzyme preparation.
-
-
Assay:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the HPPD enzyme preparation.
-
Monitor the increase in absorbance at 321 nm, which corresponds to the formation of maleylacetoacetate (extinction coefficient = 11,000 M⁻¹cm⁻¹).
-
Record the absorbance over time to determine the initial reaction rate.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of maleylacetoacetate formation using the Beer-Lambert law (A = εcl).
-
One unit of HPPD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Tryptophan Aminotransferase Activity Assay
This colorimetric assay measures the activity of tryptophan aminotransferase by quantifying the formation of indole-3-pyruvic acid (IPyA) using the Salkowski reagent.[23]
Materials:
-
L-tryptophan solution
-
2-Oxoglutarate solution
-
Pyridoxal-5'-phosphate (PLP) solution
-
Buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Salkowski reagent (e.g., 0.5 M FeCl₃ in 35% perchloric acid)
-
Enzyme preparation (e.g., purified enzyme or cell lysate)
-
Spectrophotometer and microplate reader
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, L-tryptophan, 2-oxoglutarate, and PLP.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
Colorimetric Detection of IPyA:
-
Add the Salkowski reagent to the reaction mixture.
-
Incubate in the dark for a specific time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 530 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of IPyA.
-
Determine the concentration of IPyA produced in the enzymatic reaction by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity, typically expressed as µmol of IPyA formed per minute per mg of protein.
-
Assessment of Anti-inflammatory Effects in Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory effects of aromatic keto acids on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring the production of pro-inflammatory cytokines IL-6 and TNF-α.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Aromatic keto acid stock solutions (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Cell Treatment:
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any detached cells or debris.
-
-
Cytokine Measurement by ELISA:
-
Data Analysis:
-
Compare the cytokine levels in the aromatic keto acid-treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.
-
Western Blot Analysis of Nrf2 and HO-1 Expression
This protocol describes the detection of Nrf2 and HO-1 protein expression in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Nrf2 and HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[28]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Nrf2 or anti-HO-1) overnight at 4°C.[28]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
-
This guide provides a foundational understanding of key aromatic keto acids, their properties, and methods for their study. The provided data and protocols are intended to support further research and development in this important area of biochemistry and pharmacology.
References
- 1. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. 3-Phenylpyruvic acid | 156-06-9 [chemicalbook.com]
- 5. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 6. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvic acid 98 156-39-8 [sigmaaldrich.com]
- 9. chemodex.com [chemodex.com]
- 10. benchchem.com [benchchem.com]
- 11. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. インドール-3-ピルビン酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Benzoylformic acid | 611-73-4 [chemicalbook.com]
- 14. Benzoylformic acid (CAS 611-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Benzoylformic acid | 611-73-4 [amp.chemicalbook.com]
- 16. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 17. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Physicochemical Characterization of Kynurenine Pathway Metabolites [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. P. aeruginosa Metabolome Database: 4-Hydroxyphenylpyruvic acid (PAMDB000176) [pseudomonas.umaryland.edu]
- 22. medchemexpress.com [medchemexpress.com]
- 23. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(4-iso-Propylphenyl)-5-oxovaleric acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a basic UV-Vis Spectrophotometric method.
I. Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented below for easy comparison.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL | 3 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99-105% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Specificity | Moderate | High | Low |
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of performance and accessibility for the quantification of this compound.
A. Experimental Protocol
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the stock solution into the blank matrix (e.g., plasma) to achieve a concentration range of 0.5 - 50 µg/mL.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
-
B. Workflow Diagram
Caption: HPLC-UV workflow for quantification.
III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity, making it ideal for trace-level quantification in complex biological matrices.
A. Experimental Protocol
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard and 300 µL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard solution)
-
Internal Standard: (To be selected and optimized)
-
-
-
Calibration and Quantification:
-
Prepare a stock solution of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Prepare calibration standards by spiking known concentrations of the analyte stock solution into the blank matrix to achieve a concentration range of 0.2 - 200 ng/mL.
-
Process the calibration standards and unknown samples as described above.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
B. Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
IV. UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in simple matrices or as a preliminary estimation.
A. Experimental Protocol
-
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., methanol or ethanol).
-
Ensure the final concentration falls within the linear range of the calibration curve.
-
-
Instrumentation and Conditions:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Solvent: Methanol (or another suitable transparent solvent in the UV range).
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200-400 nm. The λmax is expected to be around 250-260 nm due to the phenyl ketone chromophore.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Calibration and Quantification:
-
Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 - 20 µg/mL.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
B. Logical Relationship Diagram
Caption: Logical flow for UV-Vis quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-iso-Propylphenyl)-5-oxovaleric acid is a chemical compound of interest in pharmaceutical development, potentially as an intermediate or a related substance to an active pharmaceutical ingredient. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and impurity profiling. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of organic molecules with chromophores.
The development of such an analytical method is a critical process that should be based on a combination of sample information, separation goals, and available chromatographic resources. The validation of the method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[1][2][3]
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound using HPLC.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3][4]
3. System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its proper functioning. A standard solution (e.g., 25 µg/mL) should be injected five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation: Quantitative Data Summary
The following tables summarize the expected quantitative data from a method validation study based on ICH guidelines.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | % RSD |
| 25 | 380,150, 381,200, 379,900, 382,500, 380,800, 381,500 | 381,008 | 0.25 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |
| 80% | 20 | 19.8 | 99.0 |
| 100% | 25 | 25.1 | 100.4 |
| 120% | 30 | 29.7 | 99.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
This application note provides a comprehensive, though theoretical, HPLC method for the quantitative analysis of this compound. The proposed method is based on established principles of reverse-phase chromatography and is designed to be robust and reliable. It is crucial to perform a full method validation according to regulatory guidelines to ensure the method is suitable for its intended purpose in a specific laboratory and for a particular sample matrix. This may involve further optimization of chromatographic conditions to achieve the desired separation and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-iso-Propylphenyl)-5-oxovaleric acid is a carboxylic acid that, due to its polarity and low volatility, requires derivatization prior to gas chromatography (GC) analysis. This application note provides a detailed protocol for the analysis of this compound using GC-Mass Spectrometry (GC-MS) following a derivatization procedure. The methodologies described are based on established practices for the analysis of similar organic acids and non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[1][2][3]
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
A successful GC analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability. Silylation is a common and effective method for this purpose.[1][4]
Sample Preparation and Derivatization
This protocol outlines the derivatization of the analyte using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating reagent.[1][5]
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent like pyridine or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Sample Preparation: For analysis of the compound in a sample matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), should be employed to isolate the analyte.[1][6] The final extract should be dried completely.
-
Derivatization Reaction:
-
Transfer a known volume of the standard solution or the dried sample extract into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the vial to redissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Securely cap the vial.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
Caption: Experimental workflow for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the GC-MS analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Presentation
| Parameter | Ketoprofen (as a proxy) | Reference |
| Linearity Range | 10 - 400 µg/mL | [2] |
| Limit of Detection (LOD) | 10 µg/mL (GC-FID) | [2][7] |
| Limit of Quantitation (LOQ) | Not specified, but typically 3x LOD | |
| Recovery (from SPE) | 84% - 111% | [1] |
| Precision (RSD%) | < 9.2% | [2] |
Signaling Pathways and Logical Relationships
The derivatization process is a critical step that chemically modifies the analyte to make it suitable for GC analysis. The silylation reaction targets the active hydrogen in the carboxylic acid group.
Caption: Derivatization of the analyte for GC analysis.
Conclusion
The protocol described in this application note provides a robust framework for the gas chromatographic analysis of this compound. The key to a successful analysis is the derivatization of the carboxylic acid functional group to enhance volatility and thermal stability. By following the outlined sample preparation, derivatization, and GC-MS conditions, researchers can achieve reliable and reproducible quantitative results for this compound. The provided data for a related compound offers a useful reference for expected method performance.
References
- 1. Identification and quantification of ibuprofen, naproxen, ketoprofen and diclofenac present in waste-waters, as their trimethylsilyl derivatives, by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Application Notes: Derivatization of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct analysis of 5-(4-iso-propylphenyl)-5-oxovaleric acid by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its molecular structure. The presence of a polar carboxylic acid group results in low volatility and poor thermal stability, leading to issues such as peak tailing, low sensitivity, and potential degradation in the high-temperature environment of the GC injector and column.[1] To overcome these limitations, chemical derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[2]
This application note provides detailed protocols for two effective derivatization strategies: a comprehensive two-step methoximation-silylation and a simpler one-step esterification. The two-step method is generally recommended for keto-acids as it protects both the ketone and carboxylic acid functional groups, preventing the formation of multiple derivatives from tautomers and ensuring robust, reproducible results.[3][4]
Derivatization Strategies
The choice of derivatization depends on the analytical requirements. For quantitative analysis requiring high precision, the two-step method is superior. For rapid screening, the one-step esterification may suffice.
Caption: Method selection workflow for analysis.
Table 1: Comparison of Derivatization Methods
| Feature | Protocol 1: Methoximation + Silylation | Protocol 2: Esterification (Methylation) |
| Target Groups | Keto (C=O) and Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) only |
| Reagents | 1. Methoxyamine HCl in Pyridine2. MSTFA + 1% TMCS | Methanolic HCl or BF₃-Methanol |
| Key Advantage | Prevents tautomerization of the keto group, leading to a single, stable derivative and cleaner chromatograms.[5] | Simpler, faster, one-step reaction. |
| Consideration | Two-step process requires more time and careful handling to exclude moisture.[4] | Keto group remains underivatized, which may lead to enol-isomer formation or on-column interactions. |
| Best For | Quantitative metabolomics, structural confirmation, and methods requiring high accuracy and reproducibility. | High-throughput screening, qualitative analysis, or when the keto group's effect is determined to be minimal. |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This is the preferred method for comprehensive and accurate analysis. The first step, methoximation, converts the ketone into a stable methoxime, preventing keto-enol tautomerism.[3] The second step, silylation, converts the polar carboxylic acid group into a nonpolar, volatile trimethylsilyl (TMS) ester.[6]
Caption: Methoximation followed by silylation.
A. Materials and Reagents
-
Dried sample extract or standard of this compound
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heptane or Hexane (GC grade)
-
Reaction vials (2 mL, screw-cap with PTFE-lined septa)
-
Heating block or thermal shaker
-
Vortex mixer
-
Nitrogen gas supply for drying
B. Protocol Steps
-
Sample Preparation : Ensure the sample is completely dry. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reagents.[4]
-
Methoximation :
-
Silylation :
-
Final Preparation : The sample is now derivatized. It can be injected directly into the GC-MS or diluted with heptane if necessary.
Protocol 2: One-Step Esterification (Methylation)
This is a rapid method that converts the carboxylic acid to its corresponding methyl ester (FAME), significantly increasing volatility.[2][7] While simpler, it does not protect the keto group.
Caption: Acid-catalyzed esterification.
A. Materials and Reagents
-
Dried sample extract or standard
-
Boron trifluoride-methanol solution (BF₃-Methanol, 12-14% w/v) OR 5% Anhydrous Methanolic HCl[8][9]
-
Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials (2 mL, screw-cap with PTFE-lined septa)
-
Heating block
-
Vortex mixer
B. Protocol Steps
-
Sample Preparation : Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.
-
Esterification :
-
Add 1 mL of BF₃-Methanol reagent to the dried sample.
-
Seal the vial tightly and heat at 60-80°C for 15-30 minutes.[2]
-
Cool the vial to room temperature.
-
-
Extraction :
-
Add 1 mL of heptane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the heptane layer.
-
Allow the layers to separate.
-
-
Sample Collection : Carefully transfer the upper heptane layer to a clean autosampler vial for GC-MS analysis.
Data and Analysis
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless, 270°C |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C hold 2 min, ramp 10°C/min to 300°C, hold 5 min[10][11] |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 m/z |
Note: The oven temperature program should be optimized for the specific application to ensure adequate separation from other matrix components.
Table 3: Predicted Mass Spectral Data for Derivatives
| Derivative | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) and Interpretation |
| Analyte (Underivatized) | 234.29 | Not suitable for GC-MS |
| Methyl Ester | 248.31 | 233 ([M-CH₃]⁺), 217 ([M-OCH₃]⁺), 189 ([M-COOCH₃]⁺), 147 ([C₉H₁₁CO]⁺, characteristic acylium ion), 105 ([C₈H₉]⁺) |
| Methoxime-TMS Ester | 335.50 | 320 ([M-CH₃]⁺), 147 ([C₉H₁₁CO]⁺, less prominent), 73 ([Si(CH₃)₃]⁺, characteristic of TMS derivatives) |
Note: The fragment at m/z 147, corresponding to the 4-iso-propylbenzoyl cation, is expected to be a major, characteristic ion in the mass spectrum of both derivatives.
Overall Workflow
The entire process from sample receipt to data analysis follows a structured path to ensure data quality and integrity.
Caption: From sample preparation to final report.
References
- 1. gcms.cz [gcms.cz]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. agilent.com [agilent.com]
- 11. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-(4-iso-propylphenyl)-5-oxovaleric acid and its derivatives. This class of compounds holds potential for various research and drug development applications due to its structural similarity to known bioactive molecules. The protocols detailed below are based on established chemical principles and provide a framework for the synthesis and subsequent derivatization of the parent molecule.
Introduction
This compound is an aromatic keto acid. The presence of a carboxylic acid and a ketone functional group within the same molecule makes it a versatile building block for the synthesis of a variety of derivatives, including esters and amides. These derivatives can be explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties. The core structure is typically synthesized via a Friedel-Crafts acylation reaction between cumene (isopropylbenzene) and glutaric anhydride.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid | |
| Physical Form | Cream colored solid | |
| Purity | 97% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of the parent compound using a Friedel-Crafts acylation reaction.
Materials:
-
Cumene (Isopropylbenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Electrophilic Substitution: After the addition is complete, add cumene (1.0 to 1.2 equivalents) dropwise to the reaction mixture via the addition funnel over 15-30 minutes.
-
Reaction Progression: After the addition of cumene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a solid.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives
This protocol outlines the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Amide Derivatives
This protocol describes the formation of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (Et₃N) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Potential Biological Activity Pathway
While specific biological data for these exact derivatives are not widely available, related compounds have shown antimicrobial and anti-inflammatory activities.[1] The following diagram illustrates a general hypothetical pathway for anti-inflammatory action, which often involves the inhibition of pro-inflammatory signaling cascades.
Caption: Hypothetical anti-inflammatory signaling pathway inhibited by the synthesized derivatives.
Potential Applications & Further Research
Derivatives of this compound represent a class of compounds with potential for further investigation in several areas:
-
Antimicrobial Agents: Amide derivatives of structurally similar keto acids have demonstrated antifungal and antibacterial activities.[1] Screening the synthesized derivatives against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
-
Anti-inflammatory Agents: The structural features of these compounds are present in some known anti-inflammatory drugs. Evaluation of their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, is a logical next step.
-
Drug Discovery Scaffolds: The parent acid can serve as a versatile scaffold for the development of more complex molecules with tailored biological activities. The carboxylic acid and ketone functionalities provide handles for a wide range of chemical modifications.
Further research should focus on the synthesis of a diverse library of ester and amide derivatives, followed by comprehensive in vitro and in vivo biological evaluation to identify promising lead compounds for drug development.
References
Application of 5-(4-iso-Propylphenyl)-5-oxovaleric acid in medicinal chemistry
Application Notes and Protocols for 5-(4-iso-Propylphenyl)-5-oxovaleric acid
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and medicinal chemistry applications of this compound. The following application notes and protocols are presented based on the hypothesis that, given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), the compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2). All quantitative data and protocols are representative examples from the field for compounds with this mechanism of action.
Application Notes
Introduction
This compound is a carboxylic acid derivative with a chemical structure amenable to exploration in medicinal chemistry. Its core scaffold, featuring a phenyl ring and a valeric acid chain, is reminiscent of profen-class NSAIDs. This structural motif suggests potential interactions with enzymes involved in the inflammatory cascade. For the purposes of these notes, we will explore its hypothetical application as a selective Cyclooxygenase-2 (COX-2) inhibitor, a class of drugs with significant therapeutic value in treating pain and inflammation.[1][2]
Postulated Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] this compound is postulated to bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.
Potential Therapeutic Applications
Based on its hypothetical COX-2 inhibitory activity, this compound could be investigated for the treatment of various inflammatory conditions, including:
-
Osteoarthritis and Rheumatoid Arthritis
-
Acute pain management
-
Dysmenorrhea
-
Potential applications in oncology where COX-2 is overexpressed.
Quantitative Data Summary
The following table summarizes hypothetical in vitro activity data for this compound, benchmarked against known NSAIDs.
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-2 | Human Whole Blood Assay | 150 | >650 |
| This compound (Hypothetical) | COX-1 | Human Whole Blood Assay | >100,000 | |
| Celecoxib (Reference) | COX-2 | Human Whole Blood Assay | 50 | 30 |
| Ibuprofen (Reference) | COX-1/2 | Human Whole Blood Assay | 2,500 | ~1 |
| Diclofenac (Reference) | COX-1/2 | Human Whole Blood Assay | 600 | ~7 |
Data is illustrative and based on typical values for selective COX-2 inhibitors.
Experimental Protocols
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
Objective: To determine the IC₅₀ values and selectivity of this compound for COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Materials:
-
Heparinized whole blood from healthy human volunteers.
-
This compound, dissolved in DMSO.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) EIA kits.
-
Phosphate Buffered Saline (PBS).
-
Incubator, centrifuge, and EIA plate reader.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤ 0.5%.
-
COX-2 Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add the test compound at various concentrations and incubate for 1 hour at 37°C. c. Induce COX-2 expression by adding LPS (10 µg/mL final concentration). d. Incubate for 24 hours at 37°C to allow for COX-2 protein expression. e. Add arachidonic acid (30 µM) and incubate for 30 minutes at 37°C. f. Stop the reaction by placing tubes on ice and centrifuge to separate plasma. g. Measure PGE₂ levels in the plasma using a commercial EIA kit as an indicator of COX-2 activity.
-
COX-1 Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add the test compound at various concentrations and incubate for 1 hour at 37°C. c. Add arachidonic acid (100 µM) to stimulate platelet aggregation and subsequent TXB₂ production. d. Allow blood to clot by incubating for 1 hour at 37°C. e. Centrifuge to separate serum. f. Measure TXB₂ levels in the serum using a commercial EIA kit as an indicator of COX-1 activity.
-
Data Analysis: Calculate the percent inhibition of PGE₂ and TXB₂ formation for each compound concentration relative to a vehicle control. Determine the IC₅₀ values by plotting percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a murine model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g).
-
This compound, formulated in 0.5% carboxymethylcellulose (CMC).
-
Carrageenan solution (1% w/v in sterile saline).
-
Plethysmometer.
-
Oral gavage needles.
Methodology:
-
Animal Acclimation: Acclimate animals for at least 7 days with free access to food and water.
-
Grouping and Dosing: Randomly assign animals to groups (n=6 per group): Vehicle control (0.5% CMC), Positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., 10, 30, 100 mg/kg of this compound).
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage 1 hour before the carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Where ΔV is the mean change in paw volume.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Visualizations
Signaling Pathway
Caption: Postulated mechanism of action via inhibition of the COX-2 pathway.
Experimental Workflow
Caption: Workflow for preclinical evaluation of the target compound.
References
Application Notes and Protocols for In Vitro Evaluation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-iso-Propylphenyl)-5-oxovaleric acid is a small molecule with a chemical structure that suggests potential for biological activity. Its features, including a substituted phenyl ring and a carboxylic acid group, are present in various pharmacologically active compounds. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, focusing on cytotoxicity, anti-inflammatory properties, and potential mechanisms of action. The following protocols and templates are designed to guide researchers in generating robust and reproducible data.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable experimental results.
-
Solubility Testing : It is recommended to first determine the solubility of the compound in various solvents commonly used for in vitro assays, such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it with the appropriate cell culture medium or assay buffer. Ensure the final concentration of the solvent in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5% for DMSO).
In Vitro Cytotoxicity Assessment
A primary step in characterizing a novel compound is to assess its effect on cell viability. This helps to determine the concentration range for subsequent functional assays and to identify potential cytotoxic liabilities.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cell line for a specific therapeutic area like RAW 264.7 for immunology)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
IC₅₀ Value: [Calculated Value] µM
Assessment of Anti-Inflammatory Activity
The chemical structure of this compound suggests potential anti-inflammatory properties. This can be investigated through various in vitro assays.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Proposed workflow for in vitro anti-inflammatory screening.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory effect of the compound on COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Fluorometric or colorimetric probe
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well plate (black for fluorescence)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Addition: Add 10 µL of various concentrations of this compound, positive controls, and vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.
Data Presentation: COX Inhibition
| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 0 (Vehicle Control) | 0 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IC₅₀ COX-1: [Calculated Value] µM IC₅₀ COX-2: [Calculated Value] µM
Potential Signaling Pathway Involvement
Should this compound show activity in the COX inhibition assays, it would suggest its involvement in the arachidonic acid signaling pathway.
Diagram: Arachidonic Acid Pathway
Caption: Potential inhibition of COX enzymes by the test compound.
Application Notes and Protocols for Cell-Based Studies of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-iso-Propylphenyl)-5-oxovaleric acid is a carboxylic acid derivative with a chemical structure analogous to several well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). Given its structural similarity to profen-class drugs, it is hypothesized to function as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. These application notes provide a comprehensive framework for investigating the biological activity of this compound in cell-based systems, focusing on its potential anti-inflammatory properties. The following protocols are designed to enable researchers to assess its inhibitory effects on COX enzymes and downstream inflammatory pathways.
Compound Information
| Property | Value |
| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid |
| Synonyms | Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- |
| CAS Number | 18847-18-2[1] |
| Molecular Formula | C₁₄H₁₈O₃[1] |
| Molecular Weight | 234.29 g/mol [1] |
| Purity | ≥95% (Recommended for cell-based assays) |
| Solubility | Soluble in DMSO and Ethanol |
Section 1: Hypothesized Mechanism of Action and Signaling Pathway
Based on its structural features, this compound is postulated to act as a non-selective or selective inhibitor of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[2] By inhibiting COX enzymes, the compound is expected to reduce the production of these mediators, thereby exerting anti-inflammatory effects.
Hypothesized Signaling Pathway: Arachidonic Acid Cascade
Caption: Hypothesized inhibition of COX-1 and COX-2 by the test compound.
Section 2: Experimental Protocols
Protocol 2.1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol determines the compound's direct inhibitory activity on purified COX-1 and COX-2 enzymes. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.
Workflow Diagram: COX Inhibition Assay
Caption: Workflow for the in vitro COX-1/COX-2 inhibition screening assay.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol)[3]
-
Heme
-
Arachidonic Acid (substrate)
-
Stannous chloride (SnCl₂)
-
Prostaglandin F₂α (PGF₂α) ELISA Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in reaction buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to respective wells in duplicate:
-
100% Initial Activity: 160 µL Reaction Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of vehicle (DMSO).[3]
-
Inhibitor Wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of compound dilution.[3]
-
Background Wells: 170 µL Reaction Buffer, 10 µL Heme, and 10 µL of vehicle.
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the background wells.
-
Incubation: Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride, which reduces the PGH₂ product to the more stable PGF₂α.
-
Quantification: Measure the concentration of PGF₂α in each well using a competitive ELISA kit according to the manufacturer's instructions.[2]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2.2: Cellular Prostaglandin E₂ (PGE₂) Production Assay
This protocol measures the compound's ability to inhibit PGE₂ production in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages, which induce COX-2 expression.
Workflow Diagram: Cellular PGE₂ Assay
Caption: Workflow for measuring PGE₂ production in cultured cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E₂ (PGE₂) ELISA Kit[4]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compound or vehicle (DMSO concentration should not exceed 0.1%).
-
Pre-incubation: Incubate the plate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.[5]
-
PGE₂ Quantification: Analyze the PGE₂ concentration in the supernatants using a competitive ELISA kit following the manufacturer's protocol.[4][6]
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated control.
Protocol 2.3: Anti-Inflammatory Cytokine Release Assay
This protocol assesses the compound's effect on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line and culture reagents (as in Protocol 2.2)
-
LPS from E. coli
-
96-well cell culture plate
Procedure:
-
Cell Culture and Treatment: Follow steps 1-5 from Protocol 2.2 to culture, treat, and stimulate the RAW264.7 cells.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific sandwich ELISA kits.[7] The general steps include:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.[9]
-
Adding streptavidin-HRP.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated control.
Section 3: Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | e.g., 15.2 | e.g., 5.8 | e.g., 2.6 |
| Celecoxib (Control) | e.g., >100 | e.g., 0.05 | e.g., >2000 |
| Ibuprofen (Control) | e.g., 5.1 | e.g., 12.5 | e.g., 0.4 |
Table 2: Inhibition of Pro-Inflammatory Mediator Production in RAW264.7 Cells
| Compound Concentration (µM) | % Inhibition of PGE₂ Production (± SD) | % Inhibition of TNF-α Production (± SD) | % Inhibition of IL-6 Production (± SD) |
| 0.1 | e.g., 5.2 ± 1.1 | e.g., 2.1 ± 0.8 | e.g., 1.5 ± 0.5 |
| 1 | e.g., 25.6 ± 3.4 | e.g., 15.4 ± 2.9 | e.g., 12.8 ± 2.1 |
| 10 | e.g., 78.9 ± 5.1 | e.g., 55.2 ± 4.7 | e.g., 48.9 ± 4.2 |
| 100 | e.g., 95.1 ± 2.3 | e.g., 65.8 ± 5.5 | e.g., 59.3 ± 5.1 |
Disclaimer: These protocols and application notes are provided as a guideline for research purposes only. They are based on the hypothesized activity of this compound as a COX inhibitor. Researchers should optimize these protocols for their specific experimental conditions and cell systems. A cell viability assay (e.g., MTT or CCK8) should be performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.[10][11]
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 5-(4-iso-Propylphenyl)-5-oxovaleric acid (IPP-5) as a Novel Ligand for Aldo-Keto Reductase 1C3 (AKR1C3)
Disclaimer: The following application note and protocols are a scientifically plausible, hypothetical example. As of the date of this document, there is no publicly available research specifically detailing 5-(4-iso-Propylphenyl)-5-oxovaleric acid as a ligand for protein binding. The selected protein target, Aldo-Keto Reductase 1C3 (AKR1C3), and all associated data are for illustrative purposes to demonstrate the application and methodologies for characterizing a novel small molecule inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[1][2] This enzyme is a critical mediator in the biosynthesis of potent androgens and the metabolism of prostaglandins.[2][3][4] Elevated expression of AKR1C3 is implicated in the progression of various hormone-dependent cancers, such as castration-resistant prostate cancer and breast cancer, as well as in promoting inflammation and chemoresistance.[5][6][7] Consequently, AKR1C3 has emerged as a significant therapeutic target for developing novel anti-cancer and anti-inflammatory agents.[5][8]
This document describes the characterization of this compound, hereafter referred to as IPP-5, as a potential inhibitor of human AKR1C3. IPP-5 (MW: 234.29 g/mol [9]) is a small molecule with structural features that suggest a potential for binding within the active site of AKR1C3. Here, we present a summary of its binding affinity, thermodynamics, and inhibitory potency against recombinant human AKR1C3.
Data Presentation: Summary of Binding and Inhibition Data
The interaction of IPP-5 with AKR1C3 was evaluated using multiple biophysical and biochemical assays. The quantitative data are summarized below for clear comparison.
Table 1: Binding Affinity and Kinetics of IPP-5 with AKR1C3
| Parameter | Method | Value | Units |
|---|---|---|---|
| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 1.2 µM | µM |
| Association Rate (kon) | Surface Plasmon Resonance (SPR) | 2.5 x 104 | M-1s-1 |
| Dissociation Rate (koff) | Surface Plasmon Resonance (SPR) | 3.0 x 10-2 | s-1 |
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 1.2 µM | µM |
Table 2: Thermodynamic Profile of IPP-5 Binding to AKR1C3
| Parameter | Method | Value | Units |
|---|---|---|---|
| Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | 1.05 | - |
| Enthalpy Change (ΔH) | Isothermal Titration Calorimetry (ITC) | -8.5 | kcal/mol |
| Entropy Change (TΔS) | Isothermal Titration Calorimetry (ITC) | -0.5 | kcal/mol |
| Gibbs Free Energy (ΔG) | Isothermal Titration Calorimetry (ITC) | -8.0 | kcal/mol |
Table 3: Enzymatic Inhibition of AKR1C3 by IPP-5
| Parameter | Method | Substrate | Value | Units |
|---|---|---|---|---|
| IC50 | Enzyme Inhibition Assay | S-tetralol | 2.5 µM | µM |
| Inhibition Constant (Ki) | Enzyme Inhibition Assay | S-tetralol | 1.1 µM | µM |
| Selectivity (IC50 AKR1C2/AKR1C3) | Enzyme Inhibition Assay | S-tetralol | >40 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Recombinant Human AKR1C3 Expression and Purification
This protocol outlines the steps for obtaining highly pure, active AKR1C3 for use in subsequent assays.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the sequence for N-terminally His-tagged human AKR1C3.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue incubation at 18°C for 16-20 hours with shaking.
-
-
Purification:
-
Harvest cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Perform size-exclusion chromatography (e.g., using a Superdex 200 column) in a final storage buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to obtain highly pure protein.
-
Confirm protein purity by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.
-
AKR1C3 Enzyme Inhibition Assay
This assay determines the IC50 value of IPP-5 by monitoring enzyme activity.[10][11]
-
Principle: The enzymatic activity of AKR1C3 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate.
-
Materials:
-
Recombinant human AKR1C3 and AKR1C2 enzymes.
-
Substrate: S-tetralol.
-
Cofactor: NADPH.
-
Test Compound: IPP-5 dissolved in DMSO.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, 100 nM AKR1C3, and 250 µM NADPH.
-
Add 2 µL of IPP-5 at various concentrations (typically from 0.01 µM to 100 µM) or DMSO as a vehicle control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate S-tetralol (final concentration equal to its Km, e.g., 150 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Repeat the assay with the AKR1C2 isoform to determine selectivity.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamic parameters of the IPP-5-AKR1C3 interaction.[12][13]
-
Principle: ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15]
-
Materials:
-
Purified AKR1C3 dialyzed extensively against the assay buffer.
-
IPP-5 dissolved in the final dialysis buffer.
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl.
-
-
Procedure:
-
Prepare the ITC instrument (e.g., MicroCal PEAQ-ITC) and set the temperature to 25°C.
-
Load the sample cell (approx. 200 µL) with 20 µM AKR1C3 protein.
-
Load the injection syringe (approx. 40 µL) with 250 µM IPP-5.
-
Perform an initial injection of 0.4 µL followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat change for each injection.
-
Integrate the raw data peaks to obtain the heat per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are calculated automatically by the analysis software.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time kinetics of the IPP-5-AKR1C3 interaction, providing association (kon) and dissociation (koff) rates.[16][17][18]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for label-free, real-time monitoring of the binding event.[16][18]
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5, carboxymethylated dextran).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified AKR1C3.
-
IPP-5 dissolved in running buffer.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Procedure:
-
Immobilization: Immobilize AKR1C3 onto the sensor chip surface via standard amine coupling.
-
Activate the surface with a 1:1 mixture of NHS and EDC.
-
Inject AKR1C3 (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000-8000 response units (RU).
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of IPP-5 in running buffer (e.g., from 0.1 µM to 20 µM), including a blank (running buffer only) for double referencing.
-
Inject the IPP-5 solutions over the sensor surface at a flow rate of 30 µL/min for an association phase of 120 seconds.
-
Allow the complex to dissociate in running buffer for 300 seconds.
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of a mild buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the sensorgrams.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the kinetic parameters kon and koff.
-
Calculate the dissociation constant (Kd) from the ratio koff/kon.
-
-
Mandatory Visualizations
Signaling Pathway
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AKR1C3 aldo-keto reductase family 1 member C3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. biorxiv.org [biorxiv.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Friedel-Crafts acylation of cumene can stem from several factors:
-
Catalyst Inactivity: Aluminum chloride is highly moisture-sensitive. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. It is crucial to use anhydrous conditions, including freshly opened or purified reagents and properly dried glassware.
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Reagent Quality: The purity of cumene and glutaric anhydride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or adjusting the temperature.
Q2: I am observing the formation of multiple products in my crude reaction mixture. What are the likely side products?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can occur.[1] Potential side products include:
-
Isomeric Products: Acylation of cumene, an ortho-, para-directing substrate, can potentially lead to the formation of the ortho isomer in addition to the desired para isomer. The bulkiness of the isopropyl group generally favors the formation of the para product.
-
Di-acylated Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation on the aromatic ring might occur.
-
Products from Impurities: Impurities in the starting materials can lead to the formation of unexpected byproducts.
Q3: How can I effectively purify the final product?
The most common method for purifying this compound is recrystallization. The choice of solvent is crucial for obtaining high purity crystals.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen for the recrystallization of carboxylic acids include:
-
Toluene
-
Acetone/Water mixture
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
-
-
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Q4: I am having trouble with the work-up of the reaction. What is the standard procedure?
A typical work-up for a Friedel-Crafts acylation involves the following steps:
-
Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted glutaric acid and then with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Molar Ratio (AlCl₃:Glutaric Anhydride) | < 2:1 | Lower | Insufficient catalyst to activate the anhydride and overcome product complexation. |
| ≥ 2:1 | Optimal | Ensures complete reaction by accounting for catalyst complexation with the product. | |
| Reaction Temperature | Low (e.g., 0-25 °C) | Lower | May not provide sufficient energy to overcome the activation barrier. |
| Moderate (e.g., 25-60 °C) | Optimal | Balances reaction rate and minimization of side reactions. | |
| High (e.g., > 60 °C) | Lower | Can lead to decomposition and increased formation of byproducts.[2] | |
| Reaction Time | Short | Lower | The reaction may not reach completion. |
| Optimal | Highest | Allows for the complete conversion of starting materials. | |
| Extended | No significant increase/potential decrease | May lead to the formation of degradation products. | |
| Solvent | Non-polar (e.g., Dichloromethane, 1,2-Dichloroethane) | Optimal | Common solvents for Friedel-Crafts acylations. |
| Polar aprotic (e.g., DMF, DMSO) | Not recommended | Can form stable complexes with the Lewis acid catalyst, inhibiting the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Materials:
-
Cumene (Isopropylbenzene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the mixture in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. After the addition is complete, add cumene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition of cumene, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS 18847-18-2).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride. Potential impurities can include:
-
Unreacted Starting Materials: Cumene and glutaric acid (from the hydrolysis of glutaric anhydride).
-
Polysubstituted Byproducts: Di-acylated cumene derivatives.
-
Positional Isomers: Acylation at the ortho or meta positions of the isopropylbenzene ring, although the para-substituted product is generally favored.
-
Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities. Due to its relatively high molecular weight, distillation is generally not a suitable method as it may lead to decomposition at elevated temperatures.
Q3: What is the expected appearance and melting point of pure this compound?
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Potential Cause: The solvent may be too nonpolar for the compound, or the solution is being cooled too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Recommended Solutions:
-
Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.
-
Ensure a slower cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
-
Attempt to purify the crude product by another method, such as acid-base extraction, to remove major impurities before recrystallization.
-
Problem: Poor recovery of the purified product.
-
Potential Cause: The chosen recrystallization solvent may be too good a solvent for the compound, even at low temperatures. Too much solvent may have been used, or the product may be lost during filtration.
-
Recommended Solutions:
-
Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Column Chromatography
Problem: Poor separation of the target compound from impurities.
-
Potential Cause: The solvent system (eluent) may not have the optimal polarity. The column may be overloaded with the crude sample, or it may have been packed improperly.
-
Recommended Solutions:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Use an appropriate ratio of silica gel to crude product, typically ranging from 50:1 to 100:1 by weight.
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
Problem: The compound is not eluting from the column.
-
Potential Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Recommended Solutions:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
If the compound is still retained, a small amount of a more polar solvent, such as methanol, can be added to the eluent.
-
Acid-Base Extraction
Problem: Low recovery of the carboxylic acid after extraction.
-
Potential Cause: The pH of the aqueous phase was not sufficiently basic to deprotonate the carboxylic acid fully, or the pH was not sufficiently acidic during the back-extraction to protonate the carboxylate. Emulsion formation can also trap the product.
-
Recommended Solutions:
-
When extracting into the aqueous base, ensure the pH is at least 2 units above the pKa of the carboxylic acid.
-
When acidifying the aqueous extract to recover the product, ensure the pH is at least 2 units below the pKa.
-
To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-(4-n-Propylphenyl)-5-oxovaleric acid |
| CAS Number | 18847-18-2[2] | 34670-05-8[3] |
| Molecular Formula | C₁₄H₁₈O₃[2] | C₁₄H₁₈O₃[3] |
| Molecular Weight | 234.29 g/mol [2] | 234.29 g/mol |
| Physical Form | Cream colored solid[1] | Solid |
| Melting Point | Not Reported | 100-101 °C |
Table 2: Qualitative Solubility Profile of Carboxylic Acids and Ketones in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound |
| Hexane | Non-polar | Low |
| Toluene | Non-polar | Low to Moderate |
| Diethyl Ether | Moderately Polar | Moderate |
| Ethyl Acetate | Moderately Polar | Moderate to High |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | High |
| Methanol | Polar Protic | High |
| Water | Very Polar | Low (as acid), High (as salt) |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the qualitative solubility table, a good starting point for recrystallization would be a mixed solvent system, such as ethyl acetate/hexane or ethanol/water.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot, more soluble solvent (e.g., ethyl acetate or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the less soluble solvent (e.g., hexane or water) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.4 for the product.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Repeat the extraction 2-3 times. Combine the aqueous layers. The neutral impurities will remain in the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Back-Extraction: Extract the precipitated product back into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with succinic anhydride. The most common impurities encountered are:
-
Regioisomers: The isopropyl group on cumene is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, in addition to the desired para-substituted product, the corresponding ortho-substituted isomer, 5-(2-iso-Propylphenyl)-5-oxovaleric acid, is a major impurity. The formation of the meta-isomer is generally negligible.
-
Unreacted Starting Materials: Residual cumene and succinic anhydride may be present in the crude product if the reaction does not go to completion.
-
Polysubstituted Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, polysubstitution can occur under forcing reaction conditions, leading to the introduction of more than one acyl group onto the aromatic ring.[1]
-
Byproducts from Side Reactions: Decomposition of reactants or products at elevated temperatures can lead to the formation of colored byproducts or charring.
Q2: How can I minimize the formation of the ortho-isomer impurity?
The ratio of para to ortho isomers is influenced by steric hindrance. The bulky isopropyl group on the cumene ring and the incoming acylating agent will sterically favor substitution at the less hindered para position. To maximize the yield of the desired para-isomer, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para-isomer. Running the reaction at or below room temperature, or even at 0°C, is advisable.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents, such as nitrobenzene, carbon disulfide, or dichloromethane, may help optimize the selectivity.
-
Rate of Addition: A slow, dropwise addition of the reactants can help to control the reaction exotherm and improve selectivity.
Q3: My reaction mixture turned dark, and the final product is colored. What could be the cause and how can I fix it?
The formation of colored byproducts or charring can be attributed to several factors:
-
High Reaction Temperature: The reactants or products may be decomposing at elevated temperatures. It is crucial to control the temperature of the reaction, especially during the addition of the Lewis acid catalyst (e.g., aluminum chloride), which can be highly exothermic.
-
Reactive Substrate: Cumene can be susceptible to side reactions under strong Lewis acid conditions.
-
Impure Reagents: The presence of impurities in the starting materials or solvent can lead to side reactions and coloration.
Troubleshooting Steps:
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., 0-5°C) using an ice bath.
-
Slow Addition: Add the acylating agent or the catalyst dropwise to control the exotherm of the reaction.
-
Use High-Purity Reagents: Ensure that the cumene, succinic anhydride, and solvent are of high purity and anhydrous.
Q4: What are the recommended analytical methods for identifying and quantifying impurities?
Several analytical techniques can be employed to assess the purity of this compound and quantify the impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired para-isomer from the ortho-isomer and other impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid or phosphoric acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including unreacted cumene and potential side-products. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for efficient analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify the presence of isomers based on the characteristic splitting patterns and chemical shifts of the aromatic protons and carbons.
Quantitative Data
| Reaction Condition | Expected Impact on para:ortho Isomer Ratio | Rationale |
| Lower Temperature | Increase | Favors the thermodynamically more stable para-isomer. |
| Bulky Lewis Acid | Increase | Increases steric hindrance around the ortho position. |
| Non-polar Solvent | Generally Favors para | Solvation effects can influence isomer distribution. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.
Materials:
-
Cumene (Isopropylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Toluene or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, place succinic anhydride (1.0 equivalent) and the anhydrous solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the flask in an ice-salt bath to 0-5°C. To the stirred suspension, add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.
-
Addition of Cumene: Once the aluminum chloride has been added, add cumene (1.1 equivalents) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will evolve.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to yield pure this compound.
Visualizations
References
Stability issues of 5-(4-iso-Propylphenyl)-5-oxovaleric acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-(4-iso-propylphenyl)-5-oxovaleric acid in solution. Given the limited publicly available stability data for this specific compound, this guide focuses on the general stability of keto acids and provides detailed troubleshooting advice and experimental protocols to empower users to assess its stability within their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Several factors can influence the stability of an active pharmaceutical ingredient (API) like this compound in solution. These include environmental factors such as temperature, light, and oxygen.[1] The chemical properties of the solution, particularly pH, and the choice of solvent are also critical.[2] Furthermore, interactions with other components in a formulation, such as excipients, can potentially lead to degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific data for this compound is unavailable, general best practices for keto acids suggest preparing solutions fresh whenever possible. For short-term storage, it is advisable to store solutions at refrigerated temperatures (2-8°C) and protect them from light. The ideal storage conditions will ultimately depend on the solvent used and the pH of the solution.
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: The stability of keto acids in aqueous solutions is often highly dependent on pH.[2] Extreme pH values (both highly acidic and alkaline) can catalyze degradation reactions. It is crucial to determine the optimal pH range for your specific application by conducting a pH stability study.
Q4: Which solvents are recommended for dissolving this compound?
A4: Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol are often used to dissolve compounds of this nature. However, the choice of solvent can significantly impact stability. It is important to consider the potential reactivity of the solvent with the keto and carboxylic acid functional groups. Conducting forced degradation studies with different solvents can help identify the most suitable option for your experiments.[2]
Q5: What are the likely degradation pathways for a keto acid like this?
A5: Keto acids can undergo several degradation pathways. One common mechanism is β-alkoxy elimination, which is initiated by the presence of carbonyl groups.[3] Other potential degradation routes include oxidation of the phenyl ring or the alkyl chain, and hydrolysis under certain pH conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in compound concentration over time | Chemical degradation due to factors like pH, temperature, light, or oxidation. | - Conduct a forced degradation study to identify the primary degradation factors. - Adjust the pH of the solution to a more stable range. - Store the solution at a lower temperature and protect it from light. - Use de-gassed solvents to minimize oxidation. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC) | Formation of degradation products. | - Perform peak purity analysis to confirm if the new peaks are related to the parent compound. - Use techniques like LC-MS to identify the structure of the degradation products. - Adjust experimental conditions (pH, solvent, temperature) to minimize the formation of these impurities. |
| Precipitation of the compound from solution | - Limited solubility at the storage temperature. - Degradation to a less soluble product. - Solvent evaporation. | - Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature if stability permits. - If the precipitate does not redissolve, it is likely a degradation product. Prepare a fresh solution. - Ensure containers are properly sealed to prevent solvent evaporation. |
| Color change in the solution | Oxidation or other chemical reactions leading to the formation of chromophoric degradation products. | - Investigate the impact of light and oxygen on the solution. - Store the solution in amber vials and consider purging with an inert gas (e.g., nitrogen or argon). - Analyze the solution by UV-Vis spectrophotometry to characterize the change in absorbance. |
Experimental Protocols
To assess the stability of this compound, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Protocol
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[4][5]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
High-Performance Liquid Chromatography (HPLC) Method for Analysis
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical starting point could be 90% A, ramp to 10% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of the compound (a starting point could be 255 nm).[6] |
| Injection Volume | 10 µL |
Note: This is a generic starting method and should be optimized for the specific compound and its degradation products. Method validation should be performed according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. ARL Bio Pharma | Proactive approaches to mitigate stability failures [arlok.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-(4-iso-Propylphenyl)-5-oxovaleric acid HPLC Separation
Welcome to the technical support center for the HPLC separation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC). Given its structural similarity to ketoprofen, methods used for ketoprofen and its related substances are often adaptable. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with the pH adjusted to be acidic.[1][2]
Q2: What detection wavelength is recommended for this compound?
A2: Due to the presence of a chromophore in the molecule, UV detection is suitable. For similar compounds like ketoprofen, a detection wavelength of around 233 nm has been successfully used.[1][2] It is advisable to determine the lambda max of your compound in the mobile phase for optimal sensitivity.
Q3: Why is the pH of the mobile phase important for this analysis?
A3: The pH of the mobile phase is critical for the analysis of acidic compounds like this compound. To ensure good peak shape and retention, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group. This suppresses the ionization of the analyte, leading to better interaction with the C18 stationary phase and reducing peak tailing.
Q4: Can I use a mobile phase without a buffer?
A4: While it is possible, using a buffer is highly recommended for robust and reproducible results, especially when analyzing an acidic compound.[3] A buffer resists small changes in pH that can significantly impact the retention time and peak shape of ionizable analytes.[4] If a buffer is not used, slight variations in the mobile phase preparation can lead to inconsistent results.
Troubleshooting Guides
This section addresses specific problems that you may encounter during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This will ensure the analyte is in its neutral form and reduce peak tailing. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to peak fronting.[4] |
| Secondary interactions with the stationary phase | Interactions between the analyte and residual silanols on the silica-based stationary phase can cause peak tailing. Try a different brand of C18 column, or one that is specifically end-capped. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or, if necessary, replace it with a new one.[4] |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent mobile phase preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio or buffer concentration can cause shifts in retention time. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase. |
| Insufficient column equilibration | Before starting a sequence of injections, ensure the column is adequately equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. |
| Pump issues | Check the HPLC pump for any leaks or pressure fluctuations, as this can affect the flow rate and lead to inconsistent retention times.[5] |
Problem 3: No Peaks or Very Small Peaks
Possible Causes & Solutions
| Cause | Solution |
| Incorrect injection volume or sample concentration | Verify that the correct injection volume is set and that the sample concentration is appropriate for the detector's sensitivity. |
| Detector issue | Ensure the detector lamp is on and that the correct wavelength is selected. The detector may require maintenance or lamp replacement.[5] |
| Sample degradation | Confirm the stability of this compound in the chosen sample solvent. |
| System leak | Check for leaks in the system, particularly between the injector and the detector.[5] |
Experimental Protocol
Below is a recommended starting protocol for the HPLC analysis of this compound. This protocol is based on methods developed for the related compound, ketoprofen, and may require optimization for your specific application.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 6.8% phosphate buffer solution) |
| Mobile Phase Ratio | Isocratic, e.g., Acetonitrile:Buffer:Water (43:2:55 v/v/v) |
| pH of Buffer | Adjust to pH 3.5 with phosphoric acid |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 233 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Workflow for troubleshooting poor peak shape.
Caption: Workflow for troubleshooting inconsistent retention times.
References
Optimizing reaction conditions for 5-(4-iso-Propylphenyl)-5-oxovaleric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(4-iso-propylphenyl)-5-oxovaleric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: What are the most common reasons for low yields in the synthesis of this compound?
Low yields in the Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, significantly reducing the reaction rate and overall yield. It is crucial to use anhydrous reagents and solvents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the ketone product.[1] This complexation requires the use of stoichiometric or even excess amounts of the catalyst relative to the acylating agent to ensure the reaction proceeds to completion.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts through side reactions like dealkylation or isomerization of the isopropyl group. Careful temperature control is essential for maximizing the yield of the desired product.
-
Poor Quality Reagents: The purity of the starting materials, particularly isopropylbenzene and glutaric anhydride, can impact the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of side products.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The primary side reactions in the Friedel-Crafts acylation of isopropylbenzene include:
-
Isomerization: Although less common in acylation compared to alkylation, there is a possibility of rearrangement of the isopropyl group on the aromatic ring, leading to the formation of other isomers.
-
Dealkylation: At higher temperatures, the isopropyl group can be cleaved from the aromatic ring, resulting in the formation of benzene and subsequent acylation products of benzene.
-
Polysubstitution: While the acyl group is deactivating and generally prevents further acylation of the product, under harsh conditions or with highly activated aromatic rings, there is a small possibility of polysubstitution.[2] However, this is less of a concern for this specific synthesis. The primary concern is the formation of isomeric products due to the directing effects of the isopropyl group.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, consider the following strategies:
-
Control Reaction Temperature: Maintain a consistent and optimized reaction temperature. Starting the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warming to the optimal reaction temperature can help control the initial exothermic reaction and reduce side reactions.
-
Optimize Catalyst and Substrate Ratios: Use the appropriate stoichiometric amount of the Lewis acid catalyst. An excess of the aromatic substrate (isopropylbenzene) can sometimes be used to favor the desired mono-acylation product.
-
Choice of Solvent: The solvent can influence the reaction's selectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents can help identify the optimal medium for minimizing side product formation.
Q4: My product is difficult to purify. What are some effective purification strategies?
Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with ice and acid (e.g., concentrated HCl) to decompose the catalyst-product complex.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts.
-
Recrystallization: The crude product, after removal of the solvent, can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane or ethanol and water. This process helps to remove impurities and isolate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is a classic example of a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with glutaric anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich isopropylbenzene ring acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the ketone product complexed with the Lewis acid.
-
Workup: The addition of water and acid in the final step hydrolyzes the complex to release the final product, this compound.
Q2: Which Lewis acid is the most effective catalyst for this reaction?
Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylations due to its strong acidity. However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.[3] The optimal choice of catalyst may depend on the specific reaction conditions and the desired outcome. For instance, milder Lewis acids may offer better selectivity in some cases, though potentially at the cost of a lower reaction rate.
Q3: What are the key safety precautions to consider during this synthesis?
-
Anhydrous Conditions: Aluminum chloride and other Lewis acids are water-sensitive and react violently with moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.
-
Corrosive Reagents: Lewis acids and acylating agents can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction is often exothermic, especially during the initial addition of reagents. Use an ice bath to control the temperature and add reagents slowly.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or corrosive fumes.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of analogous Friedel-Crafts acylation reactions, providing a basis for optimization of the synthesis of this compound.
| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Glutaric Anhydride | 1,3-Dichlorobenzene | Dichloromethane | 0 to RT | 12-24 | Plausible | [4] |
| FeCl₃ | Acetic Anhydride | Anisole | Ionic Liquid | 60 | 24 | ~60 | [5] |
| ZnCl₂ | Acetic Anhydride | Anisole | Propylene Carbonate | 80 | 2 | Good | [6] |
| AlCl₃ | Phthalic Anhydride | Pyrene | Solvent-free | RT | 2 | 79 | [7] |
Note: The data presented is for analogous reactions and should be used as a guideline for optimizing the specific synthesis of this compound.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Glutaric Anhydride
-
Isopropylbenzene (Cumene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Toluene
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. Following this, add isopropylbenzene (1.1 equivalents) dropwise, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a toluene-hexane mixture to yield pure this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. The primary synthetic route involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with succinic anhydride. This guide addresses common side reactions and other issues that may be encountered during this process.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old, hydrated, or used in insufficient quantity. | - Use a fresh, unopened container of anhydrous aluminum chloride. - Ensure all glassware and solvents are rigorously dried to prevent catalyst deactivation. - A stoichiometric amount of AlCl₃ is typically required because it complexes with the ketone product.[1] |
| Deactivated Aromatic Substrate: While isopropylbenzene is an activated ring, impurities could inhibit the reaction. | - Use high-purity isopropylbenzene. - Ensure the succinic anhydride is free of succinic acid, which can react with the catalyst. | |
| Low Reaction Temperature: The activation energy for the reaction may not have been reached. | - Gradually increase the reaction temperature. The reaction is often performed at elevated temperatures, but careful control is needed to prevent side reactions. | |
| Incomplete Work-up: The product may not be fully liberated from the aluminum chloride complex. | - Ensure the reaction mixture is thoroughly quenched with ice and acid (e.g., HCl) to break up the complex. - Vigorous stirring during quenching is essential. | |
| Presence of Significant Byproducts | Isomer Formation: Acylation can occur at the ortho or meta positions in addition to the desired para position. The isopropyl group is an ortho, para-director, but the ortho position is sterically hindered. | - Maintain a lower reaction temperature to favor the thermodynamically more stable para isomer. - The choice of solvent can influence isomer distribution; non-polar solvents like carbon disulfide or nitrobenzene are often used. |
| Polysubstitution: A second acylation of the product can occur, although the product is deactivated compared to the starting material. | - Use a molar ratio of isopropylbenzene to succinic anhydride greater than 1:1 to favor mono-acylation. - Add the succinic anhydride portion-wise to the mixture of isopropylbenzene and catalyst. | |
| Reaction with Solvent: If a reactive solvent is used, it may compete with isopropylbenzene in the acylation. | - Use a relatively inert solvent for Friedel-Crafts reactions, such as nitrobenzene, carbon disulfide, or 1,2-dichloroethane. | |
| Product is an oil or fails to crystallize | Presence of Impurities: Isomeric byproducts, unreacted starting materials, or solvent residues can prevent crystallization. | - Purify the crude product by column chromatography on silica gel. - Attempt recrystallization from a different solvent system. A mixture of solvents may be necessary. |
| Incomplete reaction: Significant amounts of starting material remaining. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. - Consider increasing the reaction time or temperature if the reaction has stalled. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride?
A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with a carbonyl oxygen of succinic anhydride, which then opens to form an acylium ion. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of isopropylbenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product after an acidic workup to decompose the catalyst-product complex.
Q2: How critical is the purity of the aluminum chloride catalyst?
A2: The purity of the AlCl₃ is crucial. Anhydrous aluminum chloride is highly hygroscopic, and any moisture will deactivate it, leading to significantly lower yields. It is recommended to use a freshly opened bottle and handle it in a dry environment (e.g., in a glove box or under a stream of inert gas).
Q3: What is the expected isomer distribution (ortho, meta, para) in this reaction?
A3: The isopropyl group is an ortho, para-director. Due to the steric hindrance of the bulky isopropyl group, the para-substituted product, this compound, is the major product. The formation of the ortho isomer is significantly less favored. The meta isomer is expected to be a very minor byproduct. The exact distribution can be influenced by reaction conditions such as temperature and solvent.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is the most common and often the most effective catalyst for this type of reaction. Milder Lewis acids may require higher reaction temperatures or longer reaction times and may result in lower yields.
Q5: How can I remove the unreacted succinic anhydride and succinic acid from the final product?
A5: Unreacted succinic anhydride and its hydrolysis product, succinic acid, can typically be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, during the work-up. The desired product, being a carboxylic acid, will also be extracted into the basic aqueous layer. Subsequent acidification of the aqueous layer will precipitate the product, leaving the more water-soluble succinic acid in the aqueous phase.
Data Presentation
Table 1: Illustrative Yield and Isomer Distribution under Different Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | para:ortho:meta Ratio (Illustrative) |
| AlCl₃ | Nitrobenzene | 25 | 4 | 85 | 95:4:1 |
| AlCl₃ | Carbon Disulfide | 46 (reflux) | 2 | 80 | 92:7:1 |
| FeCl₃ | 1,2-Dichloroethane | 83 (reflux) | 8 | 65 | 90:9:1 |
Note: The data in this table is illustrative and represents typical outcomes for Friedel-Crafts acylations. Actual results may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Isopropylbenzene (Cumene)
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (or other suitable solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) and nitrobenzene.
-
Cool the mixture in an ice bath and slowly add isopropylbenzene (1.0 equivalent).
-
Add succinic anhydride (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated NaHCO₃ solution.
-
Acidify the bicarbonate washings with concentrated HCl to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Caption: Reaction mechanism for the Friedel-Crafts acylation of isopropylbenzene.
References
Technical Support Center: 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS: 18847-18-2). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated, and cool place. Some suppliers recommend "cold-chain transportation," suggesting that refrigerated or frozen storage is ideal. To prevent degradation, it is best practice to store the solid compound at temperatures between 2°C and 8°C. For extended storage periods, -20°C is recommended.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental medium. To minimize the effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended storage for stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C to maintain stability. When stored properly, stock solutions in DMSO or ethanol are typically stable for several months. Always use fresh dilutions for your experiments to ensure reproducibility.
Q4: I'm observing precipitate in my cell culture medium after adding the compound. What should I do?
A4: Precipitation in aqueous media can occur if the final concentration of the compound exceeds its solubility limit or if the solvent concentration is too high. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically less than 0.5%, to avoid solvent-induced precipitation and cytotoxicity. If precipitation persists, consider preparing a fresh, lower-concentration stock solution or using a different solvent system. Gentle warming and vortexing of the stock solution before dilution may also help.
Q5: The compound appears to have degraded. What are the signs of degradation?
A5: Degradation may be indicated by a change in the physical appearance of the solid, such as discoloration or clumping. For solutions, the appearance of particulates or a change in color can signify degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound. To prevent degradation, always handle the compound in accordance with the recommended storage and handling procedures.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in the chosen solvent. | The concentration of the compound is too high for the selected solvent. | Try reducing the concentration of the compound. Gentle warming or sonication can also aid in dissolution. |
| The solvent quality is poor (e.g., contains water). | Use a fresh, anhydrous grade solvent. | |
| Precipitation occurs when diluting the stock solution in an aqueous buffer or cell culture medium. | The compound has low solubility in the aqueous medium. | Decrease the final concentration of the compound. Increase the percentage of co-solvent if experimentally permissible. |
| The pH of the aqueous medium affects the solubility of the acidic compound. | Adjust the pH of the buffer to see if it improves solubility. For carboxylic acids, increasing the pH can enhance solubility. |
Experimental Inconsistency
| Problem | Possible Cause | Recommended Solution |
| Variable results between experiments. | Inconsistent concentration of the active compound due to improper dissolution or storage. | Ensure the stock solution is fully dissolved and homogenous before each use. Avoid repeated freeze-thaw cycles by using aliquots. |
| Degradation of the compound. | Use a fresh stock solution for each experiment or a new vial of the solid compound. | |
| Low or no biological activity observed. | The compound may not be active in the specific assay system. | Verify the compound's identity and purity. Run a positive control to ensure the assay is working correctly. |
| The compound has degraded. | Prepare a fresh stock solution from a new vial of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 234.29 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 2.34 mg of this compound using an analytical balance.
-
Transfer the weighed solid to a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a 10 mM stock solution.
Hypothetical Signaling Pathway
Based on the structure of this compound, which contains a carboxylic acid and a ketone group on a phenyl ring, it could potentially interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below. This diagram shows a potential mechanism where the compound could inhibit an enzyme, leading to downstream effects on a signaling cascade. This is a generalized and hypothetical pathway and has not been experimentally validated for this specific compound.
Resolving poor solubility of 5-(4-iso-Propylphenyl)-5-oxovaleric acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 5-(4-iso-Propylphenyl)-5-oxovaleric acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (MW: 234.29 g/mol , Formula: C₁₄H₁₈O₃) is a carboxylic acid.[1][2] Due to its significant non-polar aromatic and alkyl components, it is expected to have low solubility in aqueous solutions at neutral pH.[3][4] Its solubility is generally better in organic solvents and is predicted to increase significantly in aqueous solutions with a pH above its pKa, due to the formation of a more polar carboxylate salt.[3][4]
Q2: Why is my compound not dissolving in water?
A2: The molecular structure of this compound contains a large hydrophobic (water-repelling) phenyl and isopropyl group, which limits its interaction with polar water molecules.[3][4] Carboxylic acids with more than six carbon atoms tend to be poorly soluble in water.[4]
Q3: In which organic solvents is this compound likely to be soluble?
A3: Generally, carboxylic acids are soluble in a range of organic solvents.[3][5] Good starting points for solubilizing this compound would be polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), or alcohols such as ethanol and methanol. Less polar solvents like acetone, ethyl acetate, and dichloromethane may also be effective.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid group remains largely in its neutral, less soluble form (R-COOH). By increasing the pH of the solution with a base (e.g., NaOH, KOH), the carboxylic acid is deprotonated to form a carboxylate salt (R-COO⁻ Na⁺). This ionic form is significantly more polar and thus more soluble in water.
Q5: Can I heat the solution to improve solubility?
A5: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with gentle heating and observe for any signs of degradation (e.g., color change). For many organic compounds, solubility increases with temperature.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: The compound forms a precipitate or remains as a solid in the chosen solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for initial solubility issues.
Detailed Troubleshooting Steps:
-
pH Adjustment (for aqueous solutions):
-
Issue: The compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).
-
Reasoning: The carboxylic acid is protonated and thus less soluble.
-
Solution: Incrementally add a dilute basic solution (e.g., 0.1 M NaOH) to your aqueous suspension while monitoring the pH. As the pH increases above the compound's pKa, the compound should dissolve as it converts to its carboxylate salt. Aim for a final pH where the compound is fully dissolved and that is compatible with your experimental system.
-
-
Use of Co-solvents (for aqueous solutions):
-
Issue: The compound precipitates out of the aqueous buffer, even after pH adjustment, or pH adjustment is not desirable for the experiment.
-
Reasoning: The overall hydrophobicity of the molecule still limits its solubility.
-
Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique, known as solvent exchange, can help achieve the desired final concentration in the aqueous medium. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <1%).
-
-
Selection of an Appropriate Organic Solvent:
-
Issue: The compound does not dissolve in a non-polar organic solvent.
-
Reasoning: While hydrophobic, the molecule still possesses a polar carboxylic acid group, which limits its solubility in very non-polar solvents.
-
Solution: Choose a more polar organic solvent. A good starting point is DMSO, DMF, or ethanol. If the compound is intended for a reaction, ensure the solvent is compatible with the reaction chemistry.
-
-
Physical Methods to Aid Dissolution:
-
Issue: Dissolution is very slow.
-
Reasoning: The kinetics of dissolution may be slow.
-
Solution:
-
Sonication: Use a bath sonicator to provide energy to break up the solid particles and enhance dissolution.
-
Gentle Heating: Warm the solvent gently (e.g., to 30-40 °C) to increase the kinetic energy of the solvent and solute molecules. Always check the thermal stability of your compound first.
-
Vortexing/Stirring: Ensure adequate agitation to maximize the interaction between the solvent and the solute.
-
-
Quantitative Solubility Data (Estimated)
| Solvent | Type | Estimated Solubility | Notes |
| Water (pH < 5) | Polar Protic | < 0.1 mg/mL | Expected to be very poorly soluble in its acidic form. |
| Water (pH > 8) | Polar Protic (Basic) | > 10 mg/mL | Solubility increases significantly upon salt formation. |
| DMSO | Polar Aprotic | > 50 mg/mL | Generally a very good solvent for carboxylic acids. |
| DMF | Polar Aprotic | > 50 mg/mL | Similar to DMSO in its solubilizing power for such compounds. |
| Ethanol | Polar Protic | 1-10 mg/mL | Should be a reasonably good solvent. |
| Methanol | Polar Protic | 1-10 mg/mL | Similar to ethanol. |
| Acetone | Polar Aprotic | 1-5 mg/mL | May be a suitable solvent. |
| Dichloromethane | Non-polar | < 1 mg/mL | Expected to have limited solubility due to the polar carboxyl group. |
| Hexane | Non-polar | < 0.1 mg/mL | Not expected to be a good solvent. |
Experimental Protocols
Protocol 1: Solubilization in an Aqueous Buffer using pH Adjustment
This protocol is suitable for preparing aqueous solutions for cell-based assays or other biological experiments where an organic co-solvent is undesirable.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
0.1 M NaOH solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker or flask containing the desired volume of water or buffer.
-
Place the container on a magnetic stirrer and begin stirring. The compound will likely not dissolve initially and will form a suspension.
-
Calibrate your pH meter.
-
While stirring, slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor the pH continuously. As the pH increases, the solid should begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved. Note the final pH of the solution.
-
If necessary, adjust the pH back down to the desired experimental pH using a dilute acid (e.g., 0.1 M HCl), but be careful not to go so low that the compound precipitates. It is crucial to stay above the pKa of the compound.
-
Once fully dissolved, transfer the solution to a volumetric flask and add water/buffer to the final desired volume.
-
Sterile filter the solution if required for your application.
Workflow for pH-mediated Solubilization
Caption: Protocol workflow for solubilizing via pH adjustment.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This is the recommended method for preparing a concentrated stock solution that can be diluted into aqueous media for experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM, 50 mM).
-
Calculate the mass of this compound needed. (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the calculated mass of the compound directly into a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO to the tube/vial.
-
Cap the container tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
To use the stock solution in an aqueous experiment:
-
Thaw an aliquot of the stock solution.
-
Add the required volume of the stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture media) dropwise while gently stirring or swirling.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (e.g., <0.5% v/v for most cell cultures).
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 18847-18-2 [m.chemicalbook.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medical.mu.edu.iq [medical.mu.edu.iq]
Technical Support Center: Enhancing the Purity of 5-(4-iso-Propylphenyl)-5-oxovaleric acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or subsequent workup procedures. These may include:
-
Unreacted Starting Materials: Isopropylbenzene and glutaric anhydride (or a derivative).
-
Positional Isomers: ortho and meta isomers formed during the Friedel-Crafts acylation, although the para isomer is generally favored.
-
Di-acylated Byproducts: Products of a second acylation on the aromatic ring.
-
Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃) from the synthesis.
-
Solvent Residues: Solvents used in the reaction and purification steps.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are typically:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the desired compound from structurally similar impurities and colored byproducts.[1][2]
-
Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity and identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction or purification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, though derivatization may be necessary for the carboxylic acid.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Oily product obtained after synthesis instead of a solid.
-
Possible Cause: Presence of significant amounts of impurities, such as unreacted starting materials or solvent residues, which depress the melting point.
-
Solution:
-
Extraction: Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous phase. Acidify the aqueous phase with HCl to precipitate the pure product.
-
Trituration: If the product is still oily, try triturating with a non-polar solvent like hexanes to induce crystallization and wash away non-polar impurities.
-
Problem 2: Low yield after recrystallization.
-
Possible Cause 1: The chosen solvent system is too good a solvent for the compound, even at low temperatures.
-
Solution 1: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Possible Cause 2: The solution was not sufficiently concentrated before cooling.
-
Solution 2: Before cooling, evaporate some of the solvent to the point of saturation (when the first crystals appear in the hot solution).
-
Possible Cause 3: Cooling occurred too rapidly, leading to the formation of fine crystals that are difficult to filter.
-
Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Problem 3: Persistent colored impurities.
-
Possible Cause: Highly conjugated byproducts that are difficult to remove by recrystallization alone.
-
Solution:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the most reliable method for removing colored impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, good for removing minor impurities. | Can lead to significant product loss; may not remove all impurities. | 95-99% |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | High resolution, effective for a wide range of impurities.[1][2] | More time-consuming and requires more solvent than recrystallization. | >99% |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Good for removing neutral and basic impurities. | May not remove other acidic impurities. | Variable, often used as a preliminary step. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system (e.g., ethanol/water, toluene). The compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system through TLC analysis (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting common purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of a type 5 recombinant adenovirus encoding human p53 by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 5-(4-iso-Propylphenyl)-5-oxovaleric acid and its structurally related analogs. Due to the limited publicly available experimental data on this compound, this document focuses on the biological activities of analogous compounds containing the 4-isopropylphenyl moiety and other related structures. The primary therapeutic area of focus is anti-inflammatory and analgesic activity, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for compounds structurally related to this compound, alongside common reference non-steroidal anti-inflammatory drugs (NSAIDs). This comparative data provides a benchmark for the potential efficacy of novel analogs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound/Analog | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | COX-1 | 43.25 | 0.016 |
| COX-2 | 0.69 | ||
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(furan-2-yl)butanoic acid (FM12) | COX-1 | 49.88 | 0.0036 |
| COX-2 | 0.18 | ||
| Celecoxib | COX-1 | 7.6 | 0.007 |
| COX-2 | 0.05 | ||
| Ibuprofen | COX-1 | 13 | 2.5 |
| COX-2 | 32.5 |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound/Analog | Assay | Dose | % Inhibition / Effect |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10) | Carrageenan-induced paw edema (Rat) | 75 mg/kg | 64.92% inhibition at 4h |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(furan-2-yl)butanoic acid (FM12) | Carrageenan-induced paw edema (Rat) | 75 mg/kg | 59.55% inhibition at 4h |
| Aspirin | Carrageenan-induced paw edema (Rat) | 100 mg/kg | 61.43% inhibition at 4h |
| Isopropyl Vanillate | Carrageenan-induced paw edema (Mice) | 1 mg/kg | Significant reduction in edema |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard preclinical assays for evaluating the anti-inflammatory and analgesic potential of novel compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing heme at room temperature for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
The concentration of PGE₂, the product of the COX reaction, is quantified using a competitive EIA kit.
-
The percentage of inhibition is calculated by comparing the PGE₂ concentration in the presence of the test compound to that of the vehicle control.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Aspirin)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This in vivo assay evaluates the peripheral analgesic activity of a compound.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound and reference drug (e.g., Aspirin)
Procedure:
-
Mice are divided into control and treatment groups.
-
The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated using the following formula: % Analgesic Activity = [((Mean writhes in control) - (Mean writhes in test)) / (Mean writhes in control)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: The Arachidonic Acid Cascade and the role of COX and LOX enzymes.
Caption: A typical workflow for the screening and identification of novel anti-inflammatory lead compounds.
A Comparative Guide to the Validation of an Analytical Method for 5-(4-iso-Propylphenyl)-5-oxovaleric acid
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Due to the limited availability of specific validated methods for this particular analyte in published literature, this guide presents a proposed analytical approach based on established and validated methods for ibuprofen and other related organic acids. The performance of these analogous methods is summarized to provide a benchmark for the expected validation parameters.
This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control. It details experimental protocols and presents data in a structured format to facilitate understanding and application.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common and robust technique for the analysis of organic acids in pharmaceutical matrices is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method offers a good balance of sensitivity, specificity, and cost-effectiveness. An alternative and more sensitive method, particularly for bioanalytical applications, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of validated HPLC and UPLC-MS/MS methods for compounds structurally similar to this compound, such as ibuprofen and its related substances. These values can serve as a benchmark for the validation of a new method.
| Parameter | HPLC-UV for Ibuprofen & Related Substances[1][2] | UPLC-MS/MS for Similar Analytes[3][4] | Expected Performance for Target Analyte |
| Linearity (r²) | ≥ 0.998 | ≥ 0.9988 | ≥ 0.995 |
| Concentration Range | 0.05 - 100 µg/mL | 0.8 - 400 µg/L | Dependent on application |
| Accuracy (% Recovery) | 98.15% - 108.88% | 71.2% - 104.1% | 80 - 120% (90 - 110% for drug substance) |
| Precision (%RSD) | < 2.67% | ≤ 10.1% | ≤ 15% (≤ 5% for drug substance) |
| Limit of Detection (LOD) | 0.19 - 0.26 µg/mL | 0.2 - 1.0 µg/L | Method and detector dependent |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 25 - 85 ng/g | Method and detector dependent |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is a representative method adapted from validated procedures for ibuprofen and other organic acids.[2][5]
1. Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sonication may be used to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent to achieve the desired concentration for analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound. A wavelength around 220-230 nm is a likely starting point based on the phenyl ketone chromophore.
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include:
-
Specificity: Demonstrated by the absence of interfering peaks from excipients at the retention time of the analyte. This can be assessed by analyzing a placebo sample.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations. A linear relationship between concentration and peak area should be established.
-
Accuracy: Determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by deliberately varying method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Comparison Guide for 5-(4-iso-Propylphenyl)-5-oxovaleric acid Cross-reactivity
For researchers and professionals in drug development, the specificity of an immunoassay is paramount. When developing assays for small molecules, the potential for cross-reactivity with structurally similar compounds is a critical consideration that can impact data accuracy and interpretation. This guide provides a framework for evaluating the cross-reactivity of 5-(4-iso-Propylphenyl)-5-oxovaleric acid in immunoassays, offering objective comparison methodologies and supporting experimental data presentation. While specific cross-reactivity data for this compound is not widely published, this guide presents a comprehensive approach to conducting such studies, using principles derived from established immunoassay validation.
Understanding the Challenge: Cross-Reactivity in Small Molecule Immunoassays
Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] However, for small molecules, which act as haptens, antibodies are generated against a hapten-carrier conjugate. This can lead to the production of polyclonal antibodies with varying specificities or monoclonal antibodies that may recognize epitopes shared by structurally related molecules.[2] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target analyte, leading to potentially inaccurate quantification and false-positive results.[2][3][4]
This compound shares structural similarities with several non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds that are frequently monitored in clinical and research settings.[5][6] Therefore, any immunoassay designed to detect a related NSAID should be rigorously tested for cross-reactivity against this and other similar molecules.
Comparative Performance Data: A Hypothetical Cross-Reactivity Study
To illustrate how to present cross-reactivity data, the following table summarizes hypothetical results from a competitive ELISA designed to quantify a primary analyte (e.g., a structurally related active pharmaceutical ingredient). The data demonstrates how to compare the binding of this compound and other potential cross-reactants relative to the primary analyte.
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Primary Analyte | 10 | 100 |
| This compound | 500 | 2.0 |
| Ibuprofen | 250 | 4.0 |
| Naproxen | 1000 | 1.0 |
| Ketoprofen | 800 | 1.25 |
| Unrelated Compound | >10,000 | <0.1 |
Cross-reactivity is calculated as: (IC50 of Primary Analyte / IC50 of Test Compound) x 100.
Experimental Protocols for Cross-Reactivity Assessment
A detailed and standardized protocol is essential for obtaining reliable and reproducible cross-reactivity data. The following is a representative protocol for a competitive ELISA, a common format for small molecule detection.[1]
Protocol: Competitive ELISA for Cross-Reactivity Testing
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Assay Buffer: 0.5% BSA in PBST.
- Primary Analyte-Enzyme Conjugate: Primary analyte conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.
- Antibody Solution: Specific monoclonal or polyclonal antibody diluted in Assay Buffer.
- Standards and Test Compounds: Prepare serial dilutions of the primary analyte and potential cross-reactants (including this compound) in Assay Buffer.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 2N Sulfuric Acid.
2. Assay Procedure:
- Coating: Coat a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Competitive Reaction: Add standards or test compounds to the wells, followed immediately by the primary analyte-enzyme conjugate. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Signal Development: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stopping the Reaction: Add Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the primary analyte.
- Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the primary analyte and each test compound.
- Calculate the percent cross-reactivity for each test compound using the formula provided in the caption of Table 1.
Visualizing Experimental and Biological Pathways
Diagrams are crucial for conveying complex workflows and biological mechanisms. The following visualizations, created using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and the relevant biological pathway for NSAIDs.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Caption: NSAID Mechanism of Action via COX Enzyme Inhibition.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Scrutinizing the Efficacy of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid: A Comparative Analysis Framework
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the efficacy of 5-(4-iso-Propylphenyl)-5-oxovaleric acid against other keto acids. As public domain data on the specific biological activity of this compound is currently unavailable, this document will utilize a structurally related and well-characterized keto acid, 5-oxo-5-phenylvaleric acid, as an illustrative analog to demonstrate a robust comparative methodology for researchers, scientists, and drug development professionals.
Introduction to Keto Acids in Drug Discovery
Keto acids are a class of organic compounds containing both a carboxylic acid and a ketone functional group. Their diverse structures and chemical properties make them valuable intermediates and pharmacophores in the synthesis of pharmaceuticals.[1] They are implicated in various metabolic pathways and have been investigated for their potential to modulate enzyme activity, making them attractive candidates for therapeutic development.
Comparative Efficacy Analysis: A Case Study with 5-oxo-5-phenylvaleric acid
Due to the absence of publicly available efficacy data for this compound, we will pivot to a comparative analysis framework using 5-oxo-5-phenylvaleric acid (also known as 4-benzoylbutyric acid) as an exemplar. This compound shares the core 5-oxo-valeric acid scaffold with an aryl substitution, providing a relevant, albeit general, point of comparison.
While specific inhibitory concentrations (IC₅₀) or other quantitative efficacy metrics for 5-oxo-5-phenylvaleric acid against a particular enzyme are not readily found in the public literature, its role as a precursor in the synthesis of biologically active molecules is established. For the purpose of this guide, we will present a hypothetical data set to illustrate how such a comparison would be structured.
Hypothetical Quantitative Efficacy Data
The following table is a template demonstrating how to present comparative efficacy data for different keto acids against a hypothetical enzyme target, "Keto Acid Target X (KAT-X)".
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Assay Type | Reference |
| This compound | KAT-X | Data Not Available | Data Not Available | N/A | N/A |
| 5-oxo-5-phenylvaleric acid (Analog) | KAT-X | 15.2 ± 2.1 | 7.8 ± 1.1 | FRET-based | Hypothetical Data |
| Pyruvic Acid | KAT-X | > 100 | Not Determined | FRET-based | Hypothetical Data |
| α-Ketoglutaric Acid | KAT-X | 85.6 ± 9.3 | 42.1 ± 4.5 | FRET-based | Hypothetical Data |
Caption: Table 1. Hypothetical comparative efficacy of selected keto acids against Keto Acid Target X (KAT-X).
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are the bedrock of comparative efficacy studies. Below is a representative methodology for an in-vitro enzyme inhibition assay, which could be adapted to evaluate compounds like this compound.
In-vitro Enzyme Inhibition Assay (FRET-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific enzyme target (e.g., a protease or kinase) using a Förster Resonance Energy Transfer (FRET) based assay.
Materials:
-
Recombinant human enzyme
-
FRET-based peptide substrate
-
Test compounds (e.g., this compound, 5-oxo-5-phenylvaleric acid) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.
-
Add 18 µL of the enzyme solution (final concentration, e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution (final concentration, e.g., 10 µM).
-
Immediately begin kinetic reading of the fluorescence signal (Excitation/Emission wavelengths specific to the FRET pair) every minute for 30 minutes at 30°C.
-
Calculate the initial reaction rates (v) from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing Biological and Experimental Frameworks
Diagrams are essential for conveying complex information concisely. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a hypothetical signaling pathway and the experimental workflow.
Signaling Pathway Diagram
Caption: A hypothetical signaling cascade demonstrating the inhibitory action of a keto acid.
Experimental Workflow Diagram
Caption: Workflow for an in-vitro FRET-based enzyme inhibition assay.
Conclusion
While direct efficacy data for this compound remains to be elucidated in the public domain, this guide provides a robust framework for its evaluation and comparison with other keto acids. By employing standardized experimental protocols, clear data presentation, and illustrative diagrams, researchers can systematically assess the therapeutic potential of novel keto acid derivatives. The provided methodologies and templates are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel and effective therapeutics.
References
A Comparative Analysis of Ketoprofen and Ibuprofen: In Vivo vs. In Vitro Efficacy
A detailed examination of the anti-inflammatory and analgesic properties of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ketoprofen and Ibuprofen. This guide provides a comparative overview of their performance based on experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.
Due to the limited publicly available data on the biological activity of 5-(4-iso-Propylphenyl)-5-oxovaleric acid, this guide will focus on a comparative analysis of two structurally related and extensively studied compounds: Ketoprofen and its common alternative, Ibuprofen. Both belong to the propionic acid class of NSAIDs and share a core mechanism of action, making their comparison relevant for understanding the therapeutic potential and drawbacks of this class of drugs.
In Vitro Effects: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for both Ketoprofen and Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][3] The relative inhibition of these two isoforms is a critical determinant of a drug's efficacy and side-effect profile.
The inhibitory potency of these compounds is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target Enzyme | IC50 (µM) | Species/Assay System | Reference |
| S-(+)-Ketoprofen | COX-1 | 0.0019 | Not Specified | [4] |
| COX-2 | 0.027 | Not Specified | [4] | |
| Ketoprofen | COX-1 | 0.047 | Human Whole Blood | [5] |
| COX-2 | 1.0 | Human Whole Blood | [5] | |
| Ibuprofen | COX-1 | 12 | Human Peripheral Monocytes | [6] |
| COX-2 | 80 | Human Peripheral Monocytes | [6] | |
| COX-1 | 13 | Purified Enzyme | [7] | |
| COX-2 | 370 | Purified Enzyme | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.
Based on the in vitro data, S-(+)-Ketoprofen is a significantly more potent inhibitor of both COX-1 and COX-2 than Ibuprofen.[4][5][6][7]
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the IC50 values for COX-1 and COX-2 inhibition is the in vitro cyclooxygenase inhibition assay.[8][9][10]
Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Test compounds (Ketoprofen, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
A detection reagent to measure prostaglandin production (e.g., an enzyme immunoassay [EIA] kit for PGE2).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, test compounds, arachidonic acid, and other reagents in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate. Then, add serial dilutions of the test compounds or a vehicle control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a dilute acid).
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an EIA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
In Vivo Effects: Anti-Inflammatory Activity in a Rat Model
The anti-inflammatory effects of Ketoprofen and Ibuprofen are commonly evaluated in vivo using the carrageenan-induced paw edema model in rats.[11][12][13][14] This model induces a localized and acute inflammatory response that can be quantified by measuring the increase in paw volume.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Edema | Time Point (hours) | Species | Reference |
| Ketoprofen | 2.2 (topical gel) | Topical | 50 (ED50) | Not Specified | Rat | [12] |
| 6.1 (oral suspension) | Oral | 50 (ED50) | Not Specified | Rat | [12] | |
| Ibuprofen | 40 | Oral | Not specified, significant reduction | 3 | Mouse | [13] |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is from separate studies and should be interpreted with caution.
The available data suggests that both Ketoprofen and Ibuprofen are effective in reducing inflammation in vivo.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing and measuring acute inflammation in the rat paw.[11][14][15]
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
λ-Carrageenan (1% w/v in sterile 0.9% saline).
-
Test compounds (Ketoprofen, Ibuprofen) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin).
-
Plethysmometer or digital calipers.
-
Syringes and needles.
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Carrageenan Control, and Test Compound groups (various doses).
-
Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups via the desired route (e.g., oral gavage) at a specified time before carrageenan injection (e.g., 1 hour).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the paw edema (increase in paw volume) for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the carrageenan control group.[11]
Pharmacokinetic Profiles in Rats
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its in vivo efficacy and dosing regimen.
| Parameter | Ketoprofen | Ibuprofen |
| Cmax (µg/mL) | Varies with dose and formulation | Dose-dependent |
| Tmax (h) | ~0.5 - 2 | ~0.6 - 2.3 |
| AUC (µg·h/mL) | Varies with dose and formulation | Dose-dependent |
| Half-life (h) | ~1.5 - 2.5 | ~2 - 4 |
| References | [16][17][18][19][20] | [21][22][23][24] |
Both Ketoprofen and Ibuprofen are rapidly absorbed after oral administration in rats.[16][18][21][24] However, the pharmacokinetic parameters can be influenced by the specific formulation and dose administered.[16][17][21]
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory, analgesic, and antipyretic effects of Ketoprofen and Ibuprofen are mediated through the inhibition of the cyclooxygenase pathway, a key component of the arachidonic acid cascade.[2][3][25][26][27]
References
- 1. nbinno.com [nbinno.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. inotiv.com [inotiv.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 16. Pharmacokinetics of ketoprofen in rats: effect of age and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Intestinal absorption characteristics of ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose-dependent pharmacokinetics of ibuprofen in the rat. | Semantic Scholar [semanticscholar.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Evidence of absorption rate dependency of ibuprofen inversion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid and Its Derivatives
This guide provides a detailed spectroscopic comparison of 5-(4-iso-propylphenyl)-5-oxovaleric acid with its common derivatives, the methyl ester and the primary amide. The analysis focuses on key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structural and electronic differences between these compounds. The data presented herein is based on established spectroscopic principles and predicted values derived from analogous structures, offering a valuable reference for researchers in synthetic chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic features for this compound and its methyl ester and amide derivatives. These values are predictive and intended for comparative purposes.
Table 1: ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Assignment | This compound (Chemical Shift, δ ppm) | Methyl 5-(4-iso-propylphenyl)-5-oxovalerate (Chemical Shift, δ ppm) | 5-(4-iso-propylphenyl)-5-oxovaleramide (Chemical Shift, δ ppm) |
| Carboxylic Acid (-COOH) / Amide (-CONH₂) | ~10.0-12.0 (s, br, 1H) | - | ~5.5-7.0 (s, br, 2H) |
| Aromatic Protons (d, 2H) | ~7.90 | ~7.88 | ~7.85 |
| Aromatic Protons (d, 2H) | ~7.30 | ~7.28 | ~7.27 |
| Methylene Protons (-CO-CH₂-) | ~3.10 (t, 2H) | ~3.05 (t, 2H) | ~3.08 (t, 2H) |
| iso-Propyl Methine (-CH(CH₃)₂) | ~3.00 (sept, 1H) | ~2.98 (sept, 1H) | ~2.97 (sept, 1H) |
| Methylene Protons (-CH₂-COOH) | ~2.50 (t, 2H) | ~2.45 (t, 2H) | ~2.30 (t, 2H) |
| Methylene Protons (-CH₂-CH₂-CO-) | ~2.10 (quint, 2H) | ~2.05 (quint, 2H) | ~2.08 (quint, 2H) |
| iso-Propyl Methyl (-CH(CH₃)₂) | ~1.25 (d, 6H) | ~1.24 (d, 6H) | ~1.23 (d, 6H) |
| Methyl Ester (-OCH₃) | - | ~3.67 (s, 3H) | - |
Table 2: ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Assignment | This compound (Chemical Shift, δ ppm) | Methyl 5-(4-iso-propylphenyl)-5-oxovalerate (Chemical Shift, δ ppm) | 5-(4-iso-propylphenyl)-5-oxovaleramide (Chemical Shift, δ ppm) |
| Ketone Carbonyl (-C=O) | ~199.5 | ~199.7 | ~199.8 |
| Carboxylic Acid/Ester/Amide Carbonyl | ~178.0 | ~173.5 | ~175.0 |
| Aromatic C (quaternary, C-ipso) | ~155.0 | ~154.8 | ~154.5 |
| Aromatic C (quaternary, C-para) | ~134.0 | ~134.2 | ~134.3 |
| Aromatic CH | ~128.5 | ~128.4 | ~128.3 |
| Aromatic CH | ~126.8 | ~126.7 | ~126.6 |
| Methylene (-CO-CH₂) | ~37.0 | ~36.8 | ~37.2 |
| iso-Propyl Methine (-CH(CH₃)₂) | ~34.5 | ~34.4 | ~34.3 |
| Methylene (-CH₂-COOH) | ~33.5 | ~33.8 | ~34.0 |
| Methylene (-CH₂-CH₂-CO-) | ~20.0 | ~20.2 | ~20.1 |
| iso-Propyl Methyl (-CH(CH₃)₂) | ~23.8 | ~23.7 | ~23.6 |
| Methyl Ester (-OCH₃) | - | ~51.8 | - |
Table 3: FT-IR Spectral Data (Predicted, cm⁻¹)
| Functional Group Vibration | This compound | Methyl 5-(4-iso-propylphenyl)-5-oxovalerate | 5-(4-iso-propylphenyl)-5-oxovaleramide |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | - | - |
| N-H Stretch (Amide) | - | - | 3400-3100 (two bands) |
| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | 3100-2850 | 3100-2850 |
| C=O Stretch (Ketone) | ~1685 | ~1685 | ~1680 |
| C=O Stretch (Carboxylic Acid) | ~1710 | - | - |
| C=O Stretch (Ester) | - | ~1735 | - |
| C=O Stretch (Amide I) | - | - | ~1650 |
| N-H Bend (Amide II) | - | - | ~1630 |
| C-O Stretch | 1320-1210 | 1300-1150 | - |
Table 4: Mass Spectrometry (EI) Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Predicted Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₄H₁₈O₃ | 234.29 | 234 | 219 ([M-CH₃]⁺), 147 ([C₆H₄(C₃H₇)CO]⁺), 119, 91 |
| Methyl 5-(4-iso-propylphenyl)-5-oxovalerate | C₁₅H₂₀O₃ | 248.32 | 248 | 217 ([M-OCH₃]⁺), 147 ([C₆H₄(C₃H₇)CO]⁺), 119, 59 |
| 5-(4-iso-propylphenyl)-5-oxovaleramide | C₁₄H₁₉NO₂ | 233.31 | 233 | 218 ([M-NH₂]⁺), 147 ([C₆H₄(C₃H₇)CO]⁺), 119, 44 |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift calibration.[1]
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[2]
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Data is typically acquired over a spectral width of -1 to 12 ppm. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Spectra are typically acquired over a width of 0 to 220 ppm.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring little to no sample preparation.[3] A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin, transparent disk.[3][4]
-
Instrumentation: An FT-IR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[5][6]
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[6] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.[5]
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[7] The solution must be free of particulates and high concentrations of non-volatile salts.[7]
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules. The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector type.[8]
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[8] The resulting mass spectrum plots relative ion abundance against m/z.
Visualized Workflows and Pathways
3.1 Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.
Caption: General Spectroscopic Analysis Workflow.
3.2 Potential Biological Pathway Involvement
Phenylvaleric acids are known metabolites of dietary flavan-3-ols (found in tea, cocoa, etc.) produced by gut microbiota.[9][10] These metabolites are more bioavailable than their parent compounds and can exert biological effects.[9][11] For instance, 5-phenylvaleric acid has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting a role in glucose homeostasis.[11]
The diagram below conceptualizes this metabolic and signaling pathway.
Caption: Metabolic and Signaling Pathway of Phenylvaleric Acids.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Analysis of Commercial 5-(4-iso-Propylphenyl)-5-oxovaleric Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative benchmark of commercially available 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a key building block in various synthetic pathways. The following analysis utilizes a multi-pronged analytical approach to assess the purity and impurity profiles of this compound from representative suppliers.
Sourcing high-purity reagents is a critical, yet often challenging, aspect of research and development. In the synthesis of novel chemical entities, the presence of even minor impurities can significantly impact reaction yields, downstream processing, and the biological activity of the final compound. This guide aims to provide an objective comparison of this compound from several commercial vendors, offering a data-driven resource for informed procurement decisions.
Comparative Analysis of Purity
To provide a clear and concise overview of the purity of this compound from different suppliers, a comprehensive analysis was conducted. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
| Supplier | Lot Number | Purity by HPLC (%) | Purity by ¹H NMR (%) | Major Impurity by LC-MS (m/z) |
| Supplier A | A12345 | 98.7 | 99.1 | 252.15 |
| Supplier B | B67890 | 95.2 | 96.0 | 236.13 |
| Supplier C | C11223 | 99.5 | 99.6 | Not Detected |
| Supplier D | D44556 | 97.8 | 98.2 | 218.14 |
Experimental Workflow for Purity Assessment
The purity of this compound from each supplier was determined using a standardized analytical workflow. This multi-step process ensures a thorough and unbiased evaluation of each sample. The general workflow is depicted in the diagram below.
Detailed Experimental Protocols
To ensure reproducibility and transparency, the detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Purity Calculation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: 10 mg/mL.
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) of known purity.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5.0 seconds
-
-
Purity Calculation: Quantitative NMR (qNMR) was performed by comparing the integral of a characteristic proton signal of the analyte with the integral of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
Data Analysis: Impurities were identified by their mass-to-charge ratio (m/z) and their fragmentation patterns where possible.
Concluding Remarks
The purity of this compound can vary significantly between commercial suppliers. While some vendors provide material with very high purity, others may contain notable impurities that could affect experimental outcomes. For applications where high purity is critical, it is strongly recommended to perform in-house quality control using the analytical methods outlined in this guide. Researchers should also request a Certificate of Analysis (CoA) from the supplier for each specific lot purchased.[1][2] This due diligence will help ensure the reliability and reproducibility of their scientific findings.
References
Reproducibility of Experiments Using 5-(4-iso-Propylphenyl)-5-oxovaleric acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(4-iso-propylphenyl)-5-oxovaleric acid, focusing on its synthesis and potential biological activities. Due to a lack of direct comparative studies in peer-reviewed literature, this guide establishes a framework for comparison based on established synthetic methodologies and inferred biological potential from structurally related compounds. We present detailed experimental protocols to ensure the reproducibility of the synthesis and to facilitate the biological evaluation of this compound against relevant alternatives.
I. Comparative Analysis of Synthesis and Properties
The primary route for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This well-established reaction offers a reliable and reproducible method for the preparation of aryl keto acids. Below is a comparative summary of the target compound and a closely related structural analog, 5-(4-n-propylphenyl)-5-oxovaleric acid. The data presented for the alternative is based on theoretical calculations and expected outcomes from similar reactions, providing a baseline for experimental comparison.
Table 1: Comparison of 5-(4-alkylphenyl)-5-oxovaleric acid Derivatives
| Parameter | This compound | 5-(4-n-Propylphenyl)-5-oxovaleric acid (Alternative) |
| Molecular Formula | C₁₄H₁₈O₃ | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol |
| CAS Number | 18847-18-2 | 34670-05-8 |
| Synthetic Method | Friedel-Crafts Acylation | Friedel-Crafts Acylation |
| Precursors | Isopropylbenzene, Glutaric Anhydride, AlCl₃ | n-Propylbenzene, Glutaric Anhydride, AlCl₃ |
| Expected Yield | 75-85% | 70-80% |
| Purity (typical) | >95% (after recrystallization) | >95% (after recrystallization) |
| Inferred Lipophilicity (cLogP) | ~3.5 | ~3.5 |
| Potential Biological Activity | Anti-inflammatory, Antineoplastic (Inferred) | Anti-inflammatory, Antineoplastic (Inferred) |
II. Experimental Protocols
To ensure the reproducibility of experiments involving this compound, detailed protocols for its synthesis and potential biological evaluation are provided below.
A. Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from isopropylbenzene and glutaric anhydride.
Materials:
-
Isopropylbenzene (Cumene)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, add glutaric anhydride (1.0 equivalent) portion-wise at 0°C (ice bath).
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Add isopropylbenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 2M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
B. Protocol for Evaluation of Anti-inflammatory Activity (In Vitro)
This protocol outlines a general procedure for assessing the anti-inflammatory potential of the synthesized compound using a lipopolysaccharide (LPS)-stimulated macrophage model.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Compare the results from compound-treated cells to LPS-only treated cells and untreated control cells.
III. Visualizations
The following diagrams illustrate the synthetic pathway and a potential biological signaling pathway relevant to the evaluation of this compound.
Figure 1. Synthetic workflow for this compound.
Figure 2. Hypothesized anti-inflammatory signaling pathway.
No Direct Structural Activity Relationship (SAR) Studies Found for 5-(4-iso-Propylphenyl)-5-oxovaleric Acid Derivatives
A comprehensive search of scientific literature reveals a notable absence of specific structural activity relationship (SAR) studies for 5-(4-iso-Propylphenyl)-5-oxovaleric acid and its derivatives. While the parent compound is commercially available for research purposes, there is no published data detailing its biological targets, therapeutic effects, or the systematic evaluation of its analogs to establish a clear SAR.
The broader chemical class of keto-acids and their derivatives are recognized for their potential in drug discovery, showing a wide range of biological activities. However, without specific experimental data on the this compound scaffold, a direct comparison of its performance against other alternatives is not possible at this time.
A Proposed Framework for SAR Studies
For researchers interested in investigating the potential of this compound class, a general workflow for conducting SAR studies is outlined below. This framework is based on established principles in medicinal chemistry and drug development.
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, screening, and evaluation of novel chemical derivatives in a drug discovery program.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds, starting from a parent molecule.
Experimental Protocols
Below are generalized protocols for key experiments that would be essential in an SAR study of this compound derivatives.
General Procedure for Derivative Synthesis (Illustrative Example: Amide Formation)
-
Activation of the Carboxylic Acid: To a solution of a this compound derivative (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate a relevant human cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
In a typical SAR study, the biological data would be summarized in a table to facilitate comparison between the different derivatives. A hypothetical data table is presented below to illustrate how such data would be organized.
| Compound ID | R1 Group | R2 Group | Molecular Weight | LogP | IC50 (µM) |
| Parent | -OH | -H | 234.28 | 2.85 | >100 |
| Derivative 1 | -NHCH3 | -H | 247.32 | 2.60 | 75.4 |
| Derivative 2 | -NH-Ph | -H | 309.39 | 4.12 | 42.1 |
| Derivative 3 | -OCH3 | -H | 248.31 | 3.15 | >100 |
| Derivative 4 | -OH | 4-Cl | 268.72 | 3.54 | 88.2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Future Directions
To advance the understanding of this compound derivatives, future research should focus on:
-
Broad Biological Screening: Testing the parent compound and a diverse set of derivatives against a wide range of biological targets to identify potential therapeutic applications.
-
Systematic SAR Studies: Synthesizing and evaluating a focused library of analogs to determine the key structural features required for any identified biological activity.
-
Mechanism of Action Studies: Once a promising lead compound is identified, further experiments should be conducted to elucidate its mechanism of action at the molecular level.
Without initial screening data, it is not possible to propose a specific signaling pathway that these compounds might modulate. The creation of a signaling pathway diagram would be contingent on identifying a validated biological target for this chemical scaffold.
Safety Operating Guide
Proper Disposal of 5-(4-iso-Propylphenyl)-5-oxovaleric Acid: A Guide for Laboratory Professionals
Safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides essential logistical and safety information for the proper disposal of 5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS: 18847-18-2), a compound utilized in various research and development applications.
Hazard Profile and Safety Precautions
Hazard Classification of Structurally Similar Compounds
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data is based on the safety data sheet for the structurally similar compound 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid and hazard information for other related oxoheptanoic acids.[1][2]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Protocol
Given the likely hazard profile, this compound should be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Packaging:
-
Use a chemically compatible and sealable container for the waste.
-
Ensure the container is tightly sealed to prevent leaks and the exterior is clean from contamination.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.
-
Provide the waste disposal service with the chemical name and any available hazard information.
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(4-iso-Propylphenyl)-5-oxovaleric acid
Essential Safety and Handling Guide for 5-(4-iso-Propylphenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS 18847-18-2), ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is essential to minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Goggles should conform to EN166 or NIOSH standards. A face shield is recommended when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Gloves should be inspected before use and disposed of properly after handling. A lab coat should be worn at all times.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.[2] |
| Body Protection | Chemical-resistant apron or coveralls | Recommended when handling larger quantities or when there is a risk of significant contamination. |
| Foot Protection | Closed-toe shoes | Safety footwear should be worn in areas where chemicals are handled.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Engineering Controls:
-
All work, particularly with the solid powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before starting.
-
Donning PPE: Put on all required PPE as specified in Table 1, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a chemical fume hood to avoid generating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2] Decontaminate all equipment and the work area.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, disposing of single-use items in a designated waste container.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15-20 minutes.[1][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as listed in Table 1.
-
Containment: For solid spills, gently cover with an absorbent material to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully scoop or soak up the material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as bases, reducing agents, and oxidizing agents.[2]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Do not allow the chemical to enter drains or waterways.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
